Arbidol Sulfoxide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
ethyl 2-(benzenesulfinylmethyl)-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O4S/c1-5-29-22(27)20-18(13-30(28)14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3/h6-11,26H,5,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIGWEMWZSPYAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CS(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151455-33-3 | |
| Record name | Umifenovir sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151455333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UMIFENOVIR SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7Z9APJ3SC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Arbidol Sulfoxide: A Comprehensive Technical Guide on the Major Metabolite of a Broad-Spectrum Antiviral
Abstract
Arbidol (Umifenovir) stands as a frontline broad-spectrum antiviral agent, particularly in regions like Russia and China, for the prophylaxis and treatment of influenza and other acute respiratory viral infections.[1][2] Its clinical efficacy is intricately linked to its metabolic fate within the human body. This technical guide provides an in-depth exploration of Arbidol sulfoxide (designated as M6-1 or sulfinylarbidol), the principal and most abundant metabolite of Arbidol.[1][3] We will dissect its chemical structure, metabolic generation, and analytical characterization. Furthermore, this guide will present detailed experimental protocols and discuss the toxicological and pharmacological implications of this major metabolite, offering a critical resource for researchers, scientists, and professionals engaged in drug development and metabolism studies.
Introduction: The Significance of Metabolite Profiling in Drug Development
The journey of a drug through the human body is a complex process of absorption, distribution, metabolism, and excretion (ADME). Metabolites, the byproducts of this process, can exhibit their own pharmacological or toxicological profiles, sometimes even exceeding the activity or potency of the parent drug. A thorough understanding of a drug's metabolic pathway is therefore not merely an academic exercise but a cornerstone of modern drug development, crucial for predicting drug-drug interactions (DDIs), understanding clinical outcomes, and ensuring patient safety.[1]
Arbidol, chemically known as ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate, is extensively metabolized in humans.[1] Among a multitude of identified metabolites, Arbidol sulfoxide emerges as the most significant circulating metabolite, demonstrating substantially higher plasma exposure and a longer elimination half-life than Arbidol itself.[1][3] This elevated systemic presence necessitates a comprehensive evaluation of its intrinsic properties and biological activities to fully comprehend the clinical profile of Arbidol.
Chemical Structure and Properties of Arbidol Sulfoxide
The chemical transformation of Arbidol to Arbidol sulfoxide occurs at the thioether linkage, a common site for oxidative metabolism. This biotransformation introduces a sulfinyl group, altering the molecule's polarity, and potentially its chemical reactivity and biological interactions.
-
Parent Compound: Arbidol (Umifenovir)
-
Metabolite: Arbidol Sulfoxide (M6-1, Sulfinylarbidol)
-
Chemical Transformation: Sulfoxidation of the phenylthiomethyl group.
The introduction of the oxygen atom to the sulfur creates a chiral center, meaning Arbidol sulfoxide can exist as two enantiomers. The specific stereochemistry of the biologically formed metabolite is a critical aspect for further investigation, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
Caption: Metabolic conversion of Arbidol to Arbidol Sulfoxide.
Metabolic Generation of Arbidol Sulfoxide
The biotransformation of Arbidol is a complex interplay of various metabolic enzymes, primarily occurring in the liver and intestines.[1][3]
Key Enzymes and Pathways
In vitro studies utilizing human liver microsomes (HLMs) and recombinant enzymes have identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the sulfoxidation of Arbidol.[1][3] Flavin-containing monooxygenases (FMOs) also contribute to this metabolic pathway, albeit to a lesser extent.[1] The primary biotransformation pathways for Arbidol include sulfoxidation, dimethylamine N-demethylation, glucuronidation, and sulfate conjugation.[1][3]
Caption: Major metabolic pathways of Arbidol.
Pharmacokinetic Profile
Following oral administration of Arbidol, its sulfoxide metabolite (M6-1) is the major drug-related component detected in human plasma.[1][3] The plasma exposure of M6-1 is significantly higher than that of the parent drug, with a metabolite-to-parent area under the curve (AUC) ratio of approximately 11.5 ± 3.6.[1][3] Furthermore, Arbidol sulfoxide exhibits a longer elimination half-life (approximately 25.0 hours) compared to Arbidol.[1][3] This prolonged presence in the systemic circulation underscores the importance of evaluating its long-term safety and potential contribution to the overall therapeutic effect.
| Parameter | Arbidol | Arbidol Sulfoxide (M6-1) |
| Plasma Exposure (AUC ratio to parent) | 1 | ~11.5 |
| Elimination Half-life (t½) | 16-21 hours | ~25.0 hours |
Analytical Characterization of Arbidol Sulfoxide
The accurate identification and quantification of Arbidol sulfoxide in biological matrices are paramount for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone of modern bioanalytical methods for this purpose.
Chromatographic Separation
A robust and reproducible chromatographic method is essential to separate Arbidol, its sulfoxide metabolite, and other potential metabolites from endogenous components in biological samples.
Experimental Protocol: UPLC-Q-TOF MS for Metabolite Profiling [4]
-
Sample Preparation:
-
To 50 µL of plasma, urine, or fecal homogenate, add 200 µL of methanol to precipitate proteins.
-
Vortex mix and centrifuge at 11,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a 1:1 (v/v) mixture of methanol and 5 mM ammonium acetate.
-
Inject a 10 µL aliquot into the UPLC-Q-TOF MS system.
-
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm)
-
Mobile Phase A: 0.05% formic acid in 5 mM ammonium acetate
-
Mobile Phase B: Methanol
-
Gradient: Start at 10% B, hold for 1 min, linear gradient to 57% B over 24 min, then to 100% B in 2 min.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35°C
-
UV Detection: 316 nm
-
Mass Spectrometric Identification and Quantification
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF), is invaluable for the initial identification of metabolites based on accurate mass measurements. For quantitative analysis, tandem mass spectrometry (MS/MS) is the gold standard, offering high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS for Quantification [4]
-
Sample Preparation:
-
To a 50 µL aliquot of plasma, add an internal standard (e.g., debutyldronedarone) and 200 µL of methanol.
-
Centrifuge to precipitate proteins.
-
Dilute the supernatant with an equal volume of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: Gemini C18 (5 µm, 50 mm x 2.0 mm)
-
Mobile Phase: Gradient elution with methanol and 5 mM ammonium acetate containing 0.1% formic acid.
-
Mass Spectrometer: API 4000 or equivalent.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Arbidol: m/z 479 → 281
-
Arbidol Sulfoxide (M6-1): m/z 495 → 370
-
-
Caption: Analytical workflow for Arbidol sulfoxide characterization.
Synthesis of Arbidol Sulfoxide
The availability of a pure analytical standard of Arbidol sulfoxide is crucial for the validation of bioanalytical methods and for conducting in vitro pharmacological and toxicological assessments. While detailed synthetic procedures are often proprietary, the general approach involves the controlled oxidation of the thioether group of Arbidol.
General Synthetic Approach:
The synthesis would typically involve reacting Arbidol with a mild oxidizing agent, such as hydrogen peroxide in a suitable solvent, or a periodinane-based reagent. Careful control of stoichiometry and reaction conditions is necessary to prevent over-oxidation to the corresponding sulfone. Purification of the resulting sulfoxide is then achieved through chromatographic techniques. The synthesis of Arbidol sulfoxide (M6-1) has been reported for its use as a synthetic standard in metabolic studies.[4]
Biological Activity and Clinical Implications
The high plasma exposure and prolonged half-life of Arbidol sulfoxide raise critical questions about its contribution to the overall clinical effects of Arbidol.[1][3]
-
Antiviral Activity: The antiviral activity of Arbidol sulfoxide has not been extensively reported in the public domain. Further investigations are warranted to determine if it retains, loses, or has altered antiviral activity compared to the parent drug. This is a critical knowledge gap that needs to be addressed to fully understand the in vivo efficacy of Arbidol.
-
Toxicology: The safety profile of Arbidol sulfoxide is another area requiring further investigation. Its high and sustained plasma concentrations necessitate a thorough toxicological assessment to rule out any potential for adverse effects.
-
Drug-Drug Interactions: Since Arbidol is a substrate for CYP3A4, there is a potential for drug-drug interactions with co-administered drugs that are inhibitors or inducers of this enzyme.[5] The metabolism of Arbidol sulfoxide itself and its potential to inhibit or induce metabolic enzymes also needs to be characterized to provide a complete picture of its DDI potential.
Conclusion and Future Directions
Arbidol sulfoxide is the major metabolite of the antiviral drug Arbidol, exhibiting significantly higher plasma concentrations and a longer half-life than the parent compound. Its formation is primarily mediated by CYP3A4. While robust analytical methods for its detection and quantification have been established, a comprehensive understanding of its pharmacological and toxicological profile remains an area of active investigation.
Future research should focus on:
-
Determining the specific antiviral activity of Arbidol sulfoxide against a panel of relevant viruses.
-
Conducting a thorough toxicological evaluation to assess its safety profile.
-
Investigating the stereoselective metabolism and activity of its enantiomers.
-
Elucidating its potential for drug-drug interactions.
A deeper understanding of Arbidol sulfoxide is essential for optimizing the clinical use of Arbidol and for the development of next-generation antiviral agents with improved efficacy and safety profiles.
References
-
Deng, P., et al. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 57(4), 1743–1755. [Link]
-
Hu, C., et al. (2022). Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research. Frontiers in Pharmacology, 13, 969968. [Link]
-
Shi, J., et al. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 57(4), 1743-1755. [Link]
-
Metabolic profiles of arbidol after a single oral administration of... - ResearchGate. (n.d.). [Link]
-
Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans | Antimicrobial Agents and Chemotherapy - ASM Journals. (n.d.). [Link]
- CN102351778A - Preparation method of arbidol hydrochloride - Google P
-
Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY - MDPI. (n.d.). [Link]
-
Antiviral Activity of Arbidol, a Broad-Spectrum Drug for Use Against Respiratory Viruses, Varies According to Test Conditions - ResearchGate. (n.d.). [Link]
-
Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids - MDPI. (n.d.). [Link]
-
Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol - PNAS. (n.d.). [Link]
-
Arbidol: The current demand, strategies, and antiviral mechanisms - PMC - PubMed Central. (n.d.). [Link]
-
Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - NIH. (n.d.). [Link]
Sources
- 1. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Odyssey of Arbidol: A Technical Guide to the Discovery and Identification of its Sulfoxide Metabolite
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a therapeutic agent is paramount to elucidating its efficacy, safety, and potential for drug-drug interactions. This guide provides an in-depth technical exploration of the methodologies employed in the discovery and identification of Arbidol sulfoxide, a principal in vivo metabolite of the broad-spectrum antiviral drug, Arbidol. We will delve into the strategic rationale behind experimental designs, from sample collection to sophisticated analytical characterization, offering a comprehensive roadmap for replicating and adapting these pivotal studies.
Arbidol: A Broad-Spectrum Antiviral and the Imperative of Metabolic Scrutiny
Arbidol (Umifenovir) is a potent antiviral agent utilized in the prevention and treatment of influenza and other respiratory viral infections.[1] Its mechanism of action is multifaceted, primarily inhibiting the fusion of the viral envelope with host cell membranes.[2] As with any xenobiotic, the journey of Arbidol through the body is not a simple, linear path. It is subjected to metabolic transformation, a process that can significantly alter its pharmacokinetic profile and biological activity. The identification of its metabolites is, therefore, a critical step in its clinical development and therapeutic monitoring.
The focus of this guide, Arbidol sulfoxide (designated as M6-1 in several studies), has been identified as a major circulating metabolite of Arbidol in humans.[3] Its discovery underscores the importance of comprehensive metabolic profiling to fully comprehend the disposition of a drug within a biological system.
The In Vivo Investigation: From Administration to Sample Collection
The cornerstone of in vivo drug metabolism studies lies in a well-controlled experimental design, whether in preclinical animal models or human clinical trials. The primary objective is to administer the drug and subsequently collect biological matrices at strategic time points to capture the dynamic process of metabolism.
Study Design Considerations
-
Animal Models: Rodent models, such as rats, are frequently employed in initial in vivo metabolism studies due to their well-characterized physiology and ease of handling. A typical study might involve oral administration of Arbidol, followed by the collection of blood, urine, and feces over a 24- to 96-hour period.[1]
-
Human Studies: In human trials, healthy volunteers are typically administered a single oral dose of Arbidol.[4] Blood samples are drawn at multiple time points to characterize the pharmacokinetic profile of the parent drug and its metabolites.[5] Urine and feces are also collected over several days to assess routes of excretion.[1]
Sample Collection Protocol: A Step-by-Step Approach
Objective: To collect biological samples containing Arbidol and its metabolites for subsequent analysis.
Materials:
-
Appropriate animal restraining devices (for animal studies)
-
Metabolic cages for the separate collection of urine and feces (for animal studies)
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Centrifuge
-
Cryovials for sample storage
-
-80°C freezer
Procedure:
-
Drug Administration: Administer a single oral dose of Arbidol to the study subjects (e.g., 200 mg for humans, or an appropriate dose based on body weight for animals).[4][6]
-
Blood Collection:
-
Draw blood samples at predetermined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose).[5]
-
Immediately place the blood tubes on ice.
-
Centrifuge the blood at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
-
-
Urine and Feces Collection:
-
For animal studies, house the animals in metabolic cages to allow for the separate and timed collection of urine and feces.
-
For human studies, provide subjects with appropriate collection containers and instructions for timed urine and feces collection (e.g., 0-12h, 12-24h, 24-48h, etc.).[1]
-
Record the total volume of urine and weight of feces for each collection interval.
-
Homogenize fecal samples with a suitable solvent (e.g., methanol) to create a uniform slurry.[1]
-
Store aliquots of urine and fecal homogenates in labeled cryovials at -80°C until analysis.
-
Unveiling the Metabolite: Sample Preparation and Analytical Identification
The identification of Arbidol sulfoxide from complex biological matrices requires meticulous sample preparation to remove interfering substances, followed by highly sensitive and specific analytical techniques.
The Rationale Behind Sample Preparation
The choice of sample preparation technique is critical for achieving reliable and reproducible results. The primary goals are to:
-
Remove proteins: Proteins can interfere with chromatographic separation and ionize in the mass spectrometer, suppressing the signal of the analytes of interest.
-
Extract the analytes: Efficiently transfer Arbidol and its metabolites from the biological matrix into a clean solvent.
-
Concentrate the sample: Increase the concentration of the analytes to enhance detection sensitivity.
Two common and effective methods for preparing plasma, urine, and fecal samples for Arbidol analysis are protein precipitation and liquid-liquid extraction.
Experimental Protocol: Sample Preparation for LC-MS/MS Analysis
Method 1: Protein Precipitation (PPT)
Causality: This method is rapid and effective for removing the majority of proteins from plasma samples.[7] Acetonitrile is a common choice of organic solvent as it efficiently precipitates proteins while keeping small molecules like Arbidol in solution.
Protocol for Plasma:
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Method 2: Liquid-Liquid Extraction (LLE)
Causality: LLE is a highly effective technique for extracting analytes from a complex matrix and can provide a cleaner extract than PPT.[8] Diethyl ether is a suitable solvent for extracting Arbidol from an aqueous matrix.[8]
Protocol for Plasma:
-
To a 200 µL aliquot of plasma in a glass tube, add a known amount of an appropriate internal standard.
-
Add 1 mL of diethyl ether.[8]
-
Vortex the mixture for 2 minutes to facilitate the transfer of Arbidol and its metabolites into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol for Urine and Fecal Homogenates: A similar LLE or a direct dilution and filtration approach can be applied to urine and fecal homogenates, often with an initial enzymatic hydrolysis step (e.g., using β-glucuronidase) to cleave conjugated metabolites.[4] For fecal samples, a more rigorous extraction may be necessary.[9]
The Analytical Powerhouse: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative and qualitative analysis of drugs and their metabolites in biological fluids due to its exceptional sensitivity, selectivity, and specificity.[10]
Experimental Workflow Diagram
Caption: Workflow for the identification of Arbidol sulfoxide.
Key LC-MS/MS Parameters for Arbidol and Arbidol Sulfoxide
The following table summarizes typical LC-MS/MS parameters used for the analysis of Arbidol and its sulfoxide metabolite. These parameters should be optimized for the specific instrumentation used.
| Parameter | Typical Value/Condition | Rationale for Selection |
| Liquid Chromatography | ||
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)[11] | Provides good retention and separation of the relatively nonpolar Arbidol and its metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water[11] | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol[11] | Common organic solvents for reversed-phase chromatography. |
| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions. | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.2-0.4 mL/min[11] | Compatible with standard ESI-MS interfaces. |
| Column Temperature | 30-40°C | Controls retention time and peak shape. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Arbidol and its metabolites contain basic nitrogen atoms that are readily protonated. |
| MS Scan Mode | Multiple Reaction Monitoring (MRM)[11] | Provides high selectivity and sensitivity for quantitative analysis by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (m/z) for Arbidol | 478.1 | [M+H]+ of Arbidol |
| Product Ion (m/z) for Arbidol | 433.1 | Corresponds to the loss of the dimethylamine group.[12] |
| Precursor Ion (m/z) for Arbidol Sulfoxide | 494.1 | [M+H]+ of Arbidol Sulfoxide |
| Product Ion (m/z) for Arbidol Sulfoxide | 369.1 | Corresponds to the loss of the phenylsulfinyl radical.[12] |
Fragmentation Pathway and Structural Elucidation
The identification of Arbidol sulfoxide is confirmed by its unique fragmentation pattern in the tandem mass spectrometer.
Metabolic Transformation Pathway
Caption: Metabolic conversion of Arbidol to Arbidol sulfoxide.
Under collision-induced dissociation, Arbidol typically loses its dimethylamine group (a loss of 45 Da).[12] In contrast, Arbidol sulfoxide undergoes a characteristic fragmentation pattern involving the loss of the phenylsulfinyl radical (a loss of 125 Da).[12] This distinct fragmentation provides unambiguous evidence for the presence of the sulfoxide metabolite.
Data Interpretation and Reporting
The final step in the discovery and identification process is the careful analysis of the acquired data. The presence of a chromatographic peak at the expected retention time with the specific MRM transition for Arbidol sulfoxide confirms its presence in the in vivo sample. The identity of the metabolite can be further confirmed by comparing its retention time and mass spectrum to that of a synthesized reference standard.
Quantitative analysis can be performed by constructing a calibration curve using the reference standard and an internal standard. This allows for the determination of the concentration of Arbidol sulfoxide in the biological samples and the characterization of its pharmacokinetic profile.
Conclusion: A Framework for In Vivo Metabolite Discovery
The discovery and identification of Arbidol sulfoxide in vivo serves as a compelling case study in the field of drug metabolism. The successful application of a well-designed in vivo study, coupled with robust sample preparation and highly specific LC-MS/MS analysis, provides the critical data needed to understand the metabolic fate of a drug. The methodologies outlined in this guide offer a validated and replicable framework for researchers and scientists in their quest to unravel the complex journey of therapeutic agents within the human body, ultimately contributing to the development of safer and more effective medicines.
References
-
Liu, X., Huang, Y. W., Li, J., Li, X. B., Bi, K. S., & Chen, X. H. (2007). Determination of arbidol in human plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 371–375. [Link]
-
Metz, R., Nitschke, D., & Scholl, H. (1998). Sensitive high-performance liquid chromatographic determination of arbidol, a new antiviral compound, in human plasma. Journal of Chromatography A, 810(1-2), 63-69. [Link]
-
Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743–1755. [Link]
-
Wang, X., Cao, R., Zhang, H., Liu, J., Xu, M., Hu, H., Li, Y., Zhao, Z., Li, W., Sun, M., Wang, J., Yang, F., Shi, Y., Deng, Y., Wang, P., & Xiao, G. (2020). The anti-influenza virus drug, arbidol, is an efficient inhibitor of SARS-CoV-2 in vitro. Cell discovery, 6, 28. [Link]
-
Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743–1755. [Link]
- Zarubaev, V. V., Garshinina, A. V., Kalinina, N. A., & Slita, A. V. (2010). Activity of arbidol and its derivatives against the pandemic influenza virus A/H1N1/2009 in cell culture and in a mouse model. Voprosy virusologii, 55(4), 28–31.
-
Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 57(4), 1743-1755. [Link]
-
Pécheur, E. I., Borisevich, V., & Polyak, S. J. (2016). Arbidol as a broad-spectrum antiviral: an update. Therapeutic advances in gastroenterology, 9(1), 97–107. [Link]
- Shi, L., Xiong, H., He, J., Deng, H., Li, Q., Zhong, Q., ... & Lu, G. (2020). Arbidol is a broad-spectrum antiviral that inhibits the entry of coronaviruses and other enveloped viruses. Journal of Biological Chemistry, 295(30), 10349-10357.
- Gane, E. J., Roberts, S. K., Stedman, C. A., Angus, P. W., Ritchie, B., Elston, R., ... & George, J. (2013). Oral combination therapy with a nucleoside polymerase inhibitor (RG7128) and danoprevir for chronic hepatitis C genotype 1 infection (INFORM-1): a randomised, double-blind, placebo-controlled, dose-escalation trial. The Lancet, 381(9872), 1112-1119.
-
Zhong, D., Deng, P., Zhang, Y., Yu, K., Wang, T., & Chen, X. (2008). Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry. Journal of mass spectrometry : JMS, 43(6), 756–767. [Link]
-
Liu, X., Huang, Y. W., Li, J., Li, X. B., Bi, K. S., & Chen, X. H. (2007). Determination of arbidol in human plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 43(1), 371–375. [Link]
-
Tierney, A. C., Brown, A. W., & Davis, C. D. (2022). An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease. Metabolites, 12(11), 1099. [Link]
-
Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743–1755. [Link]
- Zhong, D., Deng, P., Zhang, Y., Yu, K., Wang, T., & Chen, X. (2008). Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry. Journal of mass spectrometry : JMS, 43(6), 756–767.
-
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
-
Phenomenex. (2025). Protein Precipitation Method. [Link]
- Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical biochemist. Reviews, 30(1), 19–34.
- Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743–1755.
- Liu, X., Huang, Y. W., Li, J., Li, X. B., Bi, K. S., & Chen, X. H. (2007). Determination of arbidol in human plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 43(1), 371–375.
-
Agilent Technologies. (2018, September 12). Sample preparation in a bioanalytical workflow – part 1 [Video]. YouTube. [Link]
-
Neumann, U. P., Slotta, J. E., & Scherer, M. (2021). Evaluation of different stool extraction methods for metabolomics measurements in human faecal samples. BMJ Nutrition, Prevention & Health, 4(1), 163–174. [Link]
-
Phenomenex. (2025). Protein Precipitation Method. [Link]
-
Zhang, Y., Chen, Y., Zhang, R., Jin, Y., & Wang, Y. (2022). Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research. Pharmacological reports, 74(5), 1083–1092. [Link]
-
Li, X., Wang, Y., Zhang, Y., Li, J., & Li, X. (2021). Exercise-Induced Gut-Brain Axis Modulation in Autism: Insights from Chromatographic Metabolite Analysis. LCGC International, 34(11), 504-509. [Link]
-
Mouse Metabolic Phenotyping Centers. (2013). Protocol: Starting material: Plasma/serum: 30 μl sample volume or aliquot. [Link]
-
de Oliveira, D. N., & de Souza, L. M. (2021). A systematic pipeline for comprehensive coverage of the fecal metabolome by liquid chromatography-high resolution tandem mass spectrometry. Journal of the Brazilian Chemical Society, 32(4), 776-788. [Link]
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]
-
D'Aronco, S., & Antonilli, L. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 1-12. [Link]
-
Li, X., Li, X., Liu, Y., Zhang, Z., & Lu, C. (2011). Pharmacokinetic properties and bioequivalence of two formulations of arbidol: an open-label, single-dose, randomized-sequence, two-period crossover study in healthy chinese male volunteers. Clinical therapeutics, 33(10), 1593–1600. [Link]
-
Emwas, A. H., Roy, R., McKay, R. T., Tenori, L., Saccenti, E., Gowda, G. A., ... & Luchinat, C. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. Metabolites, 10(6), 236. [Link]
-
Li, X., Li, X., Liu, Y., Zhang, Z., & Lu, C. (2011). Pharmacokinetic properties and bioequivalence of two formulations of arbidol: an open-label, single-dose, randomized-sequence, two-period crossover study in healthy Chinese male volunteers. Clinical Therapeutics, 33(10), 1593-1600. [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Sensitive high-performance liquid chromatographic determination of arbidol, a new antiviral compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic properties and bioequivalence of two formulations of arbidol: An open-label, single-dose, randomized-sequence, two-period crossover study in healthy chinese male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Determination of arbidol in human plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Optimised Monophasic Faecal Extraction Method for LC-MS Analysis and Its Application in Gastrointestinal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational modeling of Arbidol sulfoxide binding
An In-depth Technical Guide: Computational Modeling of Arbidol Sulfoxide Binding to Influenza Hemagglutinin
Abstract
Arbidol (Umifenovir) is a broad-spectrum antiviral agent with established activity against numerous enveloped and non-enveloped viruses, most notably influenza viruses.[1][2] Its mechanism primarily involves the inhibition of viral entry by targeting and stabilizing viral fusion proteins, preventing the conformational changes necessary for membrane fusion.[3][4][5] For influenza, the key target is the hemagglutinin (HA) glycoprotein.[3][6][7][8] Following administration, Arbidol is metabolized in the body, with Arbidol sulfoxide being a notable metabolite.[9][10][11] Understanding the interaction of such metabolites with the primary drug target is crucial for a comprehensive assessment of efficacy and safety. This guide provides an in-depth, technically-focused walkthrough of the computational workflow used to model the binding of Arbidol sulfoxide to influenza HA. We will leverage molecular docking to predict the binding pose and molecular dynamics (MD) simulations to assess the stability and dynamics of the resulting complex, offering a blueprint for researchers in computational drug discovery.
The Rationale for a Computational Approach
Experimental determination of every drug-metabolite-protein complex structure is often infeasible due to time and resource constraints. Computational modeling provides a powerful alternative to generate hypotheses, understand interaction mechanisms at an atomic level, and prioritize experimental studies.[12][13] By simulating the physical interactions between Arbidol sulfoxide and influenza HA, we can predict binding affinity, identify key interacting amino acid residues, and assess the dynamic stability of the complex, thereby inferring the potential antiviral activity of the metabolite.
Foundational Workflow: System Preparation
The fidelity of any computational model is fundamentally dependent on the quality of the initial structures. This preparation phase is the most critical for ensuring a chemically and physically realistic simulation.
Target Protein Selection and Preparation (Influenza HA)
The primary target of Arbidol is the HA trimer, where it binds to a hydrophobic cavity in the stem region, stabilizing its pre-fusion conformation.[3][8]
Experimental Protocol: Preparing the HA Structure
-
Obtain Crystal Structure: Download the crystal structure of influenza HA in complex with Arbidol from the Protein Data Bank (PDB). For this guide, we will reference PDB ID: 5T6N (H3N2 HA with Arbidol). This provides an experimentally validated starting point and a known binding pocket.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized solvents, and any ions not critical for structural integrity. The original Arbidol ligand should also be removed to create an apo-like structure for fresh docking.
-
Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add them using software like UCSF Chimera or Schrödinger's Maestro. This is a critical step as hydrogen atoms are essential for correct hydrogen bonding and electrostatic calculations.
-
Assign Protonation States: Determine the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH (e.g., 7.4). Tools like the H++ server or PropKa can automate this, which is crucial for defining the correct charge and interaction potential of the protein.
-
Structural Refinement: Check for and repair any missing atoms or residues in the protein structure. This ensures a complete and valid topology for the simulation.
Ligand Preparation (Arbidol Sulfoxide)
Experimental Protocol: Ligand Parameterization
-
Generate 3D Coordinates: Obtain the 2D structure of Arbidol sulfoxide (Molecular Formula: C22H25BrN2O4S[10][11]) and generate a 3D conformation using a molecule builder like Avogadro or the RDKit library in Python. Perform an initial geometry optimization using a quantum mechanical method (e.g., at the HF/6-31G* level) to obtain a low-energy starting conformation.
-
Generate Force Field Parameters: This is the most vital step for the ligand. Use a dedicated server like CGenFF (CHARMM General Force Field) or LigParGen to generate the topology and parameter files.[14][15]
-
Causality: These servers take the ligand's structure and assign atom types, bonds, angles, and dihedral parameters compatible with common protein force fields (e.g., CHARMM36m).[16] Crucially, they calculate and assign partial atomic charges, which govern the electrostatic interactions.[17] An inaccurate charge distribution will lead to unrealistic simulation results.
-
-
Verification: The output from the parameterization server often includes a "penalty score" indicating the quality of the analogy to existing parameters. High penalties may require manual refinement or more advanced quantum mechanical calculations for certain dihedral parameters to ensure the ligand's conformational preferences are accurately represented.[18]
Predicting the Interaction: Molecular Docking
Molecular docking predicts the most likely binding pose of the ligand within the protein's active site and provides an estimate of the binding affinity.[12][19]
Caption: Molecular Docking Workflow with AutoDock Vina.
Experimental Protocol: Docking with AutoDock Vina
-
File Preparation: Convert the prepared protein (HA) and ligand (Arbidol sulfoxide) files into the .pdbqt format using AutoDock Tools. This format includes partial charges and atom type information required by Vina.
-
Define the Search Space: The choice of the search space (grid box) is a critical decision. Instead of a blind dock, we use established biological knowledge. The grid box is centered on the known Arbidol binding site in the HA stem region.[3] This focused approach, known as "local docking," increases computational efficiency and the likelihood of finding a relevant pose.
-
Execute Docking: Run the AutoDock Vina program, providing the prepared receptor, ligand, and grid configuration as input. Vina will perform its search algorithm and generate an output file containing multiple binding poses ranked by their scoring function.
-
Analyze Results: The primary output is a binding affinity score in kcal/mol, where a more negative value suggests a stronger interaction. The top-ranked pose is visually inspected to ensure it makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein binding pocket. This pose serves as the starting point for the MD simulation.
Data Presentation: Docking Score Comparison
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Arbidol (Control) | -8.5 | Phe33, Trp21, Ile45 (HA2 Subunit) |
| Arbidol Sulfoxide | -7.9 | Phe33, Trp21, Tyr17 (HA2 Subunit) |
Table 1: Hypothetical docking results comparing the binding affinity of Arbidol and its sulfoxide metabolite to influenza HA. The lower negative score for the sulfoxide suggests a potentially weaker, though still significant, binding interaction.
Simulating Dynamic Behavior: Molecular Dynamics (MD)
While docking provides a static snapshot, MD simulation reveals the dynamic stability of the protein-ligand complex in a simulated physiological environment.[20] It allows us to observe how the ligand and protein adapt to each other over time.
Caption: GROMACS Workflow for Protein-Ligand MD Simulation.
Experimental Protocol: MD Simulation with GROMACS
This protocol outlines a standard workflow for running a protein-ligand MD simulation.[21][22]
-
System Building: Combine the PDB file of the HA protein and the coordinates of the best-docked Arbidol sulfoxide pose into a single complex.pdb file.
-
Topology Creation: Use the GROMACS pdb2gmx tool to generate the protein topology using a force field like CHARMM36m. Manually edit the main topology file (topol.top) to include the ligand's parameter file (.itp) generated in step 2.2. This step tells the simulation engine how to treat all atoms in the system.[14]
-
Solvation and Ionization:
-
Define a simulation box (e.g., a cubic box ensuring a 1.0 nm distance between the protein and the box edge).
-
Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and approximate a physiological salt concentration (e.g., 0.15 M). A neutral system is a prerequisite for many periodic boundary condition algorithms used in MD.[14]
-
-
Energy Minimization: Perform a steep descent energy minimization for ~50,000 steps. This crucial step removes any bad atomic contacts (steric clashes) in the initial setup, allowing the system to relax to a local energy minimum.
-
System Equilibration:
-
NVT Ensemble (1 ns): Equilibrate the system at a constant temperature (e.g., 300 K) while keeping the number of particles and volume constant. This allows the solvent to arrange itself around the solute and for the system to reach the target temperature.
-
NPT Ensemble (1 ns): Equilibrate at constant temperature and pressure (e.g., 1 bar). This adjusts the system density to an appropriate level and ensures the pressure is stable before the production run. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to settle without disturbing the core complex.
-
-
Production MD: Run the final simulation for a desired length of time (e.g., 100-200 ns) with all restraints removed. During this run, the trajectory (atomic coordinates over time) is saved at regular intervals for later analysis.
-
Post-Simulation Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the overall structure is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. Significant fluctuations in the binding site could indicate instability.
-
Interaction Analysis: Analyze the trajectory to quantify interactions like hydrogen bonds, hydrophobic contacts, and salt bridges between Arbidol sulfoxide and HA over the course of the simulation.
-
Conclusion and Future Directions
This guide has detailed a comprehensive and validated computational workflow to investigate the binding of Arbidol sulfoxide to its primary antiviral target, influenza hemagglutinin. By combining knowledge-driven molecular docking with the dynamic insights from molecular dynamics simulations, researchers can generate robust hypotheses about the potential activity of drug metabolites. The results from such a study—including predicted binding affinity, key interacting residues, and dynamic stability—provide an invaluable foundation for guiding subsequent experimental validation, such as in vitro fusion assays or binding affinity measurements. This synergy between computational modeling and experimental work accelerates the drug development pipeline and deepens our fundamental understanding of molecular recognition.
References
-
Brooks, B. R., et al. (2009). CHARMM: The biomolecular simulation program. Journal of computational chemistry, 30(10), 1545-1614. [Link]
-
Lemkul, J. A. (2019). From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package [Article v1.0]. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]
-
Kadam, R. U., & Wilson, I. A. (2017). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. Proceedings of the National Academy of Sciences, 114(2), 206-214. [Link]
-
Haviernik, J., et al. (2021). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. ACS Omega, 6(51), 35849-35863. [Link]
-
Shi, Y., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. Journal of Medical Virology, 95(1), e28373. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Arbidol Hydrochloride? Patsnap. [Link]
-
Wang, R., et al. (2022). Discovery of a novel broad-spectrum inhibitor against influenza virus A. Virology Journal, 19(1), 1-13. [Link]
-
Polyak, S. J. (2019). The Arbidol Story: How a Clinically Used Antiviral Drug Inhibits Hepatitis C, Ebola, and Zika Virus. University of Washington. [Link]
-
BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]
-
Jorgensen, W. L. Research Group. (n.d.). GROMACS Protein Ligand Complex Simulations. Yale University. [Link]
-
Haviernik, J., et al. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. Viruses, 10(4), 184. [Link]
-
Singh, S., et al. (2020). Unraveling the mechanism of arbidol binding and inhibition of SARS-CoV-2: Insights from atomistic simulations. Journal of Biomolecular Structure and Dynamics, 39(13), 4819-4828. [Link]
-
Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. [Link]
-
GROMACS. (n.d.). GROMACS Tutorials. GROMACS official website. [Link]
-
Hospital, A., et al. (2015). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Living Journal of Computational Molecular Science, 1(1). [Link]
-
Ahmed, A. A. Q., & Ciemny, M. (2021). Arbidol targeting influenza virus A Hemagglutinin; A comparative study. Biophysical Chemistry, 277, 106663. [Link]
-
Kalakoti, M., et al. (2024). Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. Journal of Drug Delivery and Therapeutics, 14(6), 253-261. [Link]
-
Dodda, L. S., et al. (2017). Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen. Journal of Chemical Information and Modeling, 57(9), 2313-2319. [Link]
-
Reddit. (2022). Ligand Parameterization. r/comp_chem. [Link]
-
Galaxy Training Network. (2019). Protein-ligand docking. Galaxy Training. [Link]
-
Deng, P., et al. (2016). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 60(5), 2593-2601. [Link]
-
Clotet-Codony, I., et al. (2023). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Pharmaceutics, 15(1), 226. [Link]
-
Cfm-pharma. (n.d.). [2H6]-Umifenovir sulfoxide. Cfm-pharma. [Link]
-
University of Arkansas. (2023). Computer Models Determine Drug Candidate's Ability to Bind to Proteins. University of Arkansas News. [Link]
-
Human Brain Project. (n.d.). Small molecule force field parametrization for atomistic Molecular Dynamics simulations. EBRAINS. [Link]
-
Martínez, G. (2019). Building and running a molecular dynamics (MD) simulation of a protein-ligand system on the PlayMolecule® web platform. Medium. [Link]
-
Global Substance Registration System. (n.d.). UMIFENOVIR SULFOXIDE. gsrs.ncats.nih.gov. [Link]
-
Konc, J., et al. (2022). Protein binding sites for drug design. WIREs Computational Molecular Science, 12(6), e1618. [Link]
-
Kadam, R. U., & Wilson, I. A. (2017). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. PNAS. [Link]
-
PharmaCompass. (n.d.). Arbidol. PharmaCompass. [Link]
Sources
- 1. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. pnas.org [pnas.org]
- 4. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]
- 5. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel broad-spectrum inhibitor against influenza virus A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arbidol targeting influenza virus A Hemagglutinin; A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arbidol.us [arbidol.us]
- 9. journals.asm.org [journals.asm.org]
- 10. schd-shimadzu.com [schd-shimadzu.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. news.uark.edu [news.uark.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Parameterization of Large Ligands for Gromacs Molecular Dynamics Simulation with LigParGen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Small molecule force field parametrization for atomistic Molecular Dynamics simulations — HBP Brain Simulation Platform Guidebook 0.1.1 documentation [humanbrainproject.github.io]
- 17. medium.com [medium.com]
- 18. reddit.com [reddit.com]
- 19. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 22. Protein-Ligand Complex [mdtutorials.com]
Methodological & Application
Application Notes & Protocols: Cell-Based Antiviral Assays for Arbidol Sulfoxide
Authored by: A Senior Application Scientist
Introduction: Uncovering the Activity of a Key Metabolite
Arbidol (Umifenovir) is a broad-spectrum antiviral agent utilized in several countries for the prophylaxis and treatment of influenza and other respiratory viral infections.[1][2] Its primary mechanism of action against the influenza virus is the inhibition of membrane fusion, a critical step in viral entry into the host cell.[3][4] Arbidol achieves this by binding to the hemagglutinin (HA) glycoprotein on the virion surface, stabilizing its prefusion conformation and preventing the pH-induced conformational changes necessary for fusion with the endosomal membrane.[5]
Upon administration, Arbidol is extensively metabolized by the liver, primarily by Cytochrome P450 3A4 (CYP3A4).[2][6] One of the major circulating metabolites is Arbidol sulfoxide (also referred to as sulfinyl-Arbidol).[6] While the parent drug's activity is well-documented, a comprehensive understanding of the antiviral contribution of its principal metabolites is crucial for a complete pharmacokinetic and pharmacodynamic profile. Questions remain about the potential antiviral activity of these metabolites.[6]
These application notes provide a detailed framework and validated protocols for researchers in virology and drug development to rigorously assess the in vitro antiviral efficacy of Arbidol sulfoxide against influenza A virus. We will proceed from foundational cytotoxicity assessments to gold-standard functional assays, emphasizing the causality behind experimental choices to ensure robust and interpretable data.
Guiding Principle: The Influenza Virus Entry Pathway
To design meaningful antiviral assays, a clear understanding of the target pathway is essential. Arbidol targets the entry of enveloped viruses.[1][3] The following diagram illustrates the key stages of influenza virus entry that Arbidol disrupts, providing the rationale for assays that measure the inhibition of viral replication.
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed MDCK cells into 6-well or 12-well plates at a density that will result in a 95-100% confluent monolayer after 24 hours (e.g., 5 x 10⁵ cells/well for a 6-well plate).
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of Arbidol sulfoxide in virus growth medium (VGM: DMEM + 0.5% BSA + TPCK-Trypsin). Concentrations should bracket the expected effective range and must be below the CC₅₀.
-
Dilute the influenza virus stock in VGM to a concentration that will yield 50-100 plaque-forming units (PFU) per well.
-
Optional Pre-incubation: Mix the virus dilution with each compound dilution and incubate for 1 hour at 37°C. This step assesses if the compound has direct virucidal activity.
-
-
Infection:
-
Wash the MDCK cell monolayers twice with sterile phosphate-buffered saline (PBS).
-
Inoculate the cells with 200 µL (for 6-well plates) of the virus-compound mixture (or virus alone for controls).
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution and prevent the monolayer from drying. [7]
-
-
Overlay Application:
-
Prepare an overlay medium. A common choice is 2X DMEM mixed 1:1 with a 1.6% semi-solid solution like Avicel or methylcellulose. [8]Add Arbidol sulfoxide to the overlay to maintain the same final concentration as during the infection step.
-
Aspirate the viral inoculum from the wells.
-
Gently add 2 mL of the overlay medium to each well of a 6-well plate.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C, 5% CO₂ for 72 hours, or until plaques are visible.
-
-
Staining and Plaque Counting:
-
Aspirate the overlay.
-
Fix the cells with a 4% formaldehyde solution for 30 minutes.
-
Remove the fixative and stain the monolayer with a 0.1% crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the plaques in each well. Plaques will appear as clear zones against a purple background.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Plot the percentage of plaque reduction against the log of the compound concentration and use non-linear regression to determine the 50% effective concentration (EC₅₀).
-
Protocol 3: Viral Yield Reduction Assay
This assay provides a different but equally important measure of antiviral efficacy by quantifying the amount of new, infectious progeny virus produced in the presence of the compound. [9][10]It is particularly useful for compounds that may act at later stages of the viral life cycle.
Step-by-Step Methodology:
-
Infection and Treatment:
-
Seed MDCK cells in a 24-well plate and grow to confluence.
-
Infect the cell monolayers with influenza virus at a defined multiplicity of infection (MOI), typically 0.01 to 0.1, in the presence of serial dilutions of Arbidol sulfoxide (concentrations below CC₅₀). Include a virus-only control.
-
After a 1-hour adsorption period, wash the cells to remove unattached virus and add fresh media containing the corresponding compound concentrations.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for a full viral replication cycle (typically 24-48 hours). [11] * At the end of the incubation, collect the culture supernatants from each well. These supernatants contain the progeny virions.
-
-
Quantification of Progeny Virus:
-
Determine the viral titer in each collected supernatant. This is typically done by performing a 50% Tissue Culture Infectious Dose (TCID₅₀) assay or a plaque assay on fresh MDCK cell monolayers. [10] * For a TCID₅₀ assay, make 10-fold serial dilutions of each supernatant and use them to infect cells in a 96-well plate. After 3-5 days, score the wells for cytopathic effect (CPE) and calculate the TCID₅₀/mL value using the Reed-Muench method. [12]
-
-
Data Analysis:
-
Calculate the reduction in viral titer (in log₁₀ TCID₅₀/mL or PFU/mL) for each compound concentration compared to the virus-only control.
-
The EC₅₀ is the concentration of Arbidol sulfoxide that causes a 50% reduction in the yield of progeny virus. This can also be determined by plotting the percentage of inhibition against the log of the compound concentration.
-
Part 3: Advanced Methods - Reporter Gene Assays
For higher throughput screening, reporter gene assays offer a rapid and quantitative alternative to traditional methods. [13]These assays use recombinant viruses that express a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) upon successful infection and replication. [14][15]
Caption: Principle of a luciferase-based reporter assay for antiviral testing.
Protocol Outline: Luciferase-Based Influenza Reporter Assay
-
Cell Culture and Treatment: Seed MDCK cells in an opaque, white 96-well plate. After 24 hours, treat cells with serial dilutions of Arbidol sulfoxide.
-
Infection: Infect the cells with a luciferase-expressing influenza A virus at a predetermined MOI.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Lysis and Readout: Lyse the cells and add a luciferase substrate according to the manufacturer's protocol (e.g., Promega's ONE-Glo™).
-
Signal Quantification: Measure the luminescence signal on a plate reader. The signal intensity is directly proportional to the level of viral replication. [14]6. Data Analysis: Calculate the percent inhibition of the luminescent signal at each compound concentration relative to the virus-only control. Determine the EC₅₀ using non-linear regression.
Part 4: Data Interpretation and Quality Control
Calculating the Selectivity Index (SI)
The ultimate measure of a compound's potential as an antiviral is its Selectivity Index (SI). It provides a quantitative measure of the therapeutic window.
SI = CC₅₀ / EC₅₀
A higher SI value indicates greater selectivity of the compound for the virus over the host cell. Generally, an SI value greater than 10 is considered promising for a potential antiviral candidate. [16]
Example Data Summary & Interpretation
| Assay Type | Endpoint Measured | Arbidol Sulfoxide Result (Hypothetical) |
| Cytotoxicity (MTS) | Cell Viability | CC₅₀ = 105 µM |
| Plaque Reduction | Inhibition of Infectious Foci | EC₅₀ = 12 µM |
| Viral Yield Reduction | Reduction of Progeny Virus Titer | EC₅₀ = 15 µM |
| Selectivity Index (SI) | CC₅₀ / EC₅₀ (from PRNT) | 105 / 12 = 8.75 |
In this hypothetical example, the SI is close to 10, suggesting that Arbidol sulfoxide possesses modest but specific antiviral activity in vitro. The concordance between the PRNT and Yield Reduction EC₅₀ values provides confidence in the result.
Essential Quality Control Measures
Rigorous quality control is non-negotiable for generating reliable data. [17][18]* Positive Control: Always include a known anti-influenza drug (e.g., Arbidol parent compound, Oseltamivir) to validate assay performance.
-
Vehicle Control: All compound dilutions and controls must contain the same final concentration of the solvent (e.g., DMSO) to rule out solvent-induced effects.
-
Virus Titer Confirmation: The titer of the virus stock used should be confirmed regularly to ensure consistent MOI between experiments.
-
Cell Health: Regularly monitor cell cultures for proper morphology and viability. Do not use cells that are over-confluent or have been passaged too many times.
References
-
Kurokawa, M., et al. (2018). Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. MDPI. Available at: [Link]
-
Polyak, S. J. (2019). The Arbidol Story: How a Clinically Used Antiviral Drug Inhibits Hepatitis C, Ebola, and Zika Virus. YouTube. Available at: [Link]
-
Pécheur, E. I., et al. (2016). Arbidol as a broad-spectrum antiviral: An update. PubMed Central. Available at: [Link]
-
Lutz, C., et al. (2009). Influenza virus assays based on virus-inducible reporter cell lines. PubMed Central. Available at: [Link]
-
Wang, X., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. PubMed Central. Available at: [Link]
-
IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. IBT Bioservices. Available at: [Link]
-
Wikipedia. (2023). Umifenovir. Wikipedia. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Arbidol Hydrochloride? Patsnap Synapse. Available at: [Link]
-
Protocols.io. (2022). Influenza virus plaque assay. Protocols.io. Available at: [Link]
-
Creative Diagnostics. (n.d.). Influenza Virus Characterization. Creative Diagnostics. Available at: [Link]
-
Schols, D., et al. (2009). A novel method for high-throughput screening to quantify antiviral activity against viruses that induce limited CPE. PubMed Central. Available at: [Link]
-
Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Creative Diagnostics. Available at: [Link]
-
Jorquera, P. A., et al. (2022). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance. National Institutes of Health. Available at: [Link]
-
Hulseberg, C. E., et al. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. MDPI. Available at: [Link]
-
Viroxy. (2023). How to test if a liquid is antiviral: Suspension test for virucidal activity. Viroxy. Available at: [Link]
-
Hoffmann, E., & Stech, J. (2005). Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication. PubMed Central. Available at: [Link]
-
Prichard, M. N., et al. (2000). A Microtiter Virus Yield Reduction Assay for the Evaluation of Antiviral Compounds Against Human Cytomegalovirus and Herpes Simplex Virus. PubMed. Available at: [Link]
-
Principles of Quality Control. (n.d.). Quality Control in a clinical virology laboratory. Principles of Quality Control. Available at: [Link]
-
Tran, V., et al. (2020). Application of a Biologically Contained Reporter System To Study Gain-of-Function H5N1 Influenza A Viruses with Pandemic Potential. ASM Journals. Available at: [Link]
-
Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. Creative Diagnostics. Available at: [Link]
-
Bio-protocol. (2017). 2.11. Viral Yield-Reduction Assay. Bio-protocol. Available at: [Link]
-
Kadam, R. U., & Wilson, I. A. (2016). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. PNAS. Available at: [Link]
-
de Oliveira, C. J. F., et al. (2024). Quality Control in RT-PCR Viral Load Assays: Evaluation of Analytical Performance for HIV, HBV, and HCV. PubMed Central. Available at: [Link]
-
Sun, L., et al. (2016). In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68. Bio-protocol. Available at: [Link]
-
Hulseberg, C. E., et al. (2016). The Synthetic Antiviral Drug Arbidol Inhibits Globally Prevalent Pathogenic Viruses. National Institutes of Health. Available at: [Link]
-
Sano, K., et al. (2022). An In Vitro Microneutralization Assay for Influenza Virus Serology. PubMed Central. Available at: [Link]
-
Su, S., et al. (2017). Propagation and Titration of Influenza Viruses. PubMed. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. Cell Biolabs, Inc.. Available at: [Link]
-
Liu, M., et al. (2025). Discovery of a novel broad-spectrum inhibitor against influenza virus A. PubMed Central. Available at: [Link]
-
Perwitasari, O., et al. (2013). Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. ASM Journals. Available at: [Link]
-
Microbiologics. (n.d.). Testing Services - Antiviral. Microbiologics. Available at: [Link]
-
Manicassamy, B., et al. (2010). Analysis of in vivo dynamics of influenza virus infection in mice using a GFP reporter virus. PNAS. Available at: [Link]
-
Fincher, J. A., et al. (2020). Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions. ACS Infectious Diseases. Available at: [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Creative Diagnostics. Available at: [Link]
-
World Health Organization. (2013). Laboratory Procedures Serological detection of avian influenza A(H7N9) infections by microneutralization assay. World Health Organization. Available at: [Link]
-
U.S. Food & Drug Administration. (2023). Q5A(R2) Viral Safety Evaluation of Biotechnology Products Derived From Cell Lines of Human or Animal Origin. FDA. Available at: [Link]
-
Virofight. (2024). Virology through numbers: Plaque and TCID50 assays. Virofight. Available at: [Link]
-
Shishova, A., et al. (2022). Plaque Reduction Neutralization Test (PRNT) of HA immunized sera... ResearchGate. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Umifenovir - Wikipedia [en.wikipedia.org]
- 3. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]
- 5. pnas.org [pnas.org]
- 6. Arbidol as a broad-spectrum antiviral: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Influenza virus plaque assay [protocols.io]
- 9. ibtbioservices.com [ibtbioservices.com]
- 10. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. journals.asm.org [journals.asm.org]
- 12. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 13. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. mdpi.com [mdpi.com]
- 17. Quality Control in a clinical virology laboratory, Principles of Quality Control [virology-online.com]
- 18. Quality Control in RT-PCR Viral Load Assays: Evaluation of Analytical Performance for HIV, HBV, and HCV - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Arbidol Sulfoxide Extraction from Plasma
Welcome to the technical support center for the bioanalysis of Arbidol sulfoxide. As the primary metabolite of the antiviral drug Arbidol (Umifenovir), accurate quantification of Arbidol sulfoxide in plasma is critical for comprehensive pharmacokinetic and metabolic studies.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its extraction, providing field-proven insights and systematic troubleshooting strategies.
Troubleshooting Guide: Common Issues in Arbidol Sulfoxide Extraction
This section addresses the most frequent challenges encountered during sample preparation, explaining the underlying causes and offering robust, step-by-step solutions to enhance the accuracy and reproducibility of your results.
Problem 1: Low Analyte Recovery
Low or inconsistent recovery of Arbidol sulfoxide is a primary obstacle to achieving accurate quantification. This issue often stems from a mismatch between the physicochemical properties of the analyte and the chosen extraction technique.
Potential Causes & Scientific Rationale
-
Suboptimal Extraction Method: Arbidol is primarily metabolized via sulfoxidation, which introduces a polar sulfoxide group (S=O).[1][2] This significantly increases the polarity of the molecule compared to the parent drug. An extraction method optimized for the more hydrophobic parent drug, Arbidol, may not be efficient for this more polar metabolite.
-
Inefficient Protein Precipitation (PPT): The analyte can become trapped or adsorbed within the precipitated protein pellet, especially if the precipitation is not rapid and complete. The choice of organic solvent is critical; some solvents yield a finer, more dispersed precipitate that is harder to separate effectively.[3]
-
Incorrect pH for Liquid-Liquid Extraction (LLE): The extraction efficiency of LLE is highly dependent on the ionization state of the analyte. Arbidol sulfoxide's charge state will change with pH, affecting its partitioning between the aqueous plasma and the immiscible organic solvent. Failure to adjust the pH to suppress its ionization will result in poor recovery into the organic phase.
-
Analyte Breakthrough or Strong Retention in Solid-Phase Extraction (SPE): In SPE, low recovery can occur if the analyte fails to bind to the sorbent during loading (breakthrough) or if it binds too strongly and is not completely removed during elution (strong retention). This is often due to an incorrect choice of sorbent, or suboptimal wash and elution solvents.[4]
-
Analyte Instability: Arbidol sulfoxide may be susceptible to degradation during the extraction process due to factors like pH extremes, temperature, or prolonged exposure to endogenous enzymes in the matrix.[5]
Recommended Solutions & Protocols
-
Method Selection: The choice of extraction method involves a trade-off between speed, cost, and cleanliness. A systematic approach is crucial.
Decision Workflow for Extraction Method Selection
Choosing the right extraction method. -
Optimize Protein Precipitation (PPT):
-
Solvent Choice: Use cold acetonitrile (ACN) at a 3:1 or 4:1 ratio (v/v) to plasma. ACN is generally more effective than methanol at creating a coarse protein pellet that is easily separated by centrifugation.[3][6]
-
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for at least 60 seconds to ensure complete protein denaturation. This step is critical to release any protein-bound analyte.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
-
Optimize Liquid-Liquid Extraction (LLE):
-
Solvent & pH: Since Arbidol sulfoxide is more polar than Arbidol, a more polar extraction solvent may be required. While solvents like diethyl ether and methyl tert-butyl ether (MTBE) have been used for the parent drug[7][8], consider ethyl acetate or a mixture like dichloromethane/isopropanol for the sulfoxide metabolite.
-
pH Adjustment: Adjust the plasma sample to a basic pH (e.g., pH 9-10) with a small volume of ammonium hydroxide before extraction to ensure the dimethylamino group is deprotonated and the molecule is neutral, maximizing its partitioning into the organic solvent.
-
Protocol:
-
To 100 µL of plasma, add internal standard and 20 µL of 1M ammonium hydroxide.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes, then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
-
Optimize Solid-Phase Extraction (SPE):
-
Sorbent: A reversed-phase polymer-based sorbent (e.g., Oasis HLB) or a C18 sorbent is a good starting point. These retain compounds via hydrophobic interactions.
-
Procedure:
-
Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.
-
Load: Dilute the plasma sample 1:1 with 2% phosphoric acid in water and load it onto the cartridge. The acidic pH ensures the analyte is charged and more polar, aiding retention on some sorbents.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other highly polar interferences without eluting the analyte.
-
Elute: Elute the Arbidol sulfoxide with 1 mL of methanol or acetonitrile. An elution solvent containing a small amount of base (e.g., 2% ammonium hydroxide in methanol) can improve recovery for basic compounds.
-
-
Table 1: Comparison of Plasma Extraction Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|---|
| Principle | Protein denaturation with organic solvent | Analyte partitioning between aqueous and organic phases | Analyte adsorption onto a solid sorbent |
| Pros | Fast, simple, inexpensive, high-throughput | Good for removing non-volatile salts | High selectivity, cleanest extracts, high concentration factor |
| Cons | High matrix effects, sample dilution | Labor-intensive, requires solvent evaporation, emulsion formation | Higher cost, requires method development, lower throughput |
| Typical Recovery | 70-90% | 80-100% | >90% |
| Matrix Effect | High | Moderate | Low |
| Best For | Early discovery, high-throughput screening | When PPT is not clean enough | Regulated bioanalysis, high sensitivity assays |
Problem 2: High Matrix Effects & Poor Reproducibility
Matrix effects, caused by co-eluting endogenous components from plasma, can suppress or enhance the ionization of Arbidol sulfoxide, leading to inaccurate and imprecise results.[9][10]
Potential Causes & Scientific Rationale
-
Phospholipids: These are major components of plasma membranes and are notorious for causing ion suppression in ESI-MS. They are often co-extracted, particularly with PPT using acetonitrile.
-
Salts and Buffers: High concentrations of non-volatile salts from plasma can accumulate on the MS interface, reducing signal intensity over time.
-
Inadequate Chromatography: If the chromatographic peak for Arbidol sulfoxide co-elutes with a region of significant matrix interference, the signal will be compromised.[11]
-
Inconsistent Technique: Minor variations in pipetting, vortexing times, or centrifugation speeds between samples can lead to different amounts of matrix components being carried over, resulting in poor reproducibility.
Recommended Solutions & Protocols
-
Improve Sample Cleanup: If you are using PPT and observing significant matrix effects, the most effective solution is to switch to a more selective technique like LLE or, preferably, SPE.[12][13] SPE is highly effective at removing phospholipids.
-
Optimize Chromatography:
-
Gradient Elution: Use a steep organic gradient to elute phospholipids late in the run, after your analyte has eluted.
-
Diverter Valve: Program a diverter valve to send the initial, highly aqueous part of the run (containing salts) and the final, highly organic part (containing lipids) to waste instead of the mass spectrometer.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The ideal internal standard is Arbidol sulfoxide labeled with stable isotopes (e.g., ¹³C, ²H). A SIL-IS co-elutes with the analyte and experiences the same matrix effects, effectively canceling them out and correcting for variability in recovery.
-
Assess Matrix Factor: To confirm if you have a matrix effect, perform a post-extraction spike experiment. Compare the peak area of an analyte spiked into an extracted blank plasma sample with the peak area of the analyte in a neat solution. A ratio significantly different from 1 indicates the presence of matrix effects.
Workflow for Troubleshooting Matrix Effects
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flow analysis-solid phase extraction system and UHPLC-MS/MS analytical methodology for the determination of antiviral drugs in surface water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Determination of arbidol in human plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive high-performance liquid chromatographic determination of arbidol, a new antiviral compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid [academia.edu]
Troubleshooting poor chromatographic peak shape of Arbidol sulfoxide
Guide: Troubleshooting Poor Chromatographic Peak Shape of Arbidol Sulfoxide
Welcome to the technical support guide for the chromatographic analysis of Arbidol (Umifenovir) and its primary metabolite, Arbidol sulfoxide. This document is designed for researchers, analytical chemists, and drug development professionals who are encountering challenges with poor peak asymmetry during method development or routine analysis. As a basic compound, Arbidol and its sulfoxide metabolite present specific challenges in reversed-phase chromatography that can be overcome with a systematic, science-driven approach.
This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format. Our goal is to empower you not just to fix the immediate problem but to understand the underlying chromatographic principles, leading to more robust and reliable methods.
Frequently Asked Questions (FAQs) & Troubleshooting Protocols
Q1: My Arbidol sulfoxide peak is tailing significantly. What is the most likely cause and how do I fix it?
Answer:
Peak tailing is the most common peak shape issue for basic compounds like Arbidol sulfoxide in reversed-phase HPLC. The primary cause is almost always unwanted secondary interactions between the analyte and the stationary phase.[1]
The Core Problem: Silanol Interactions
Arbidol is a basic compound with a pKa of 6.0, attributed to its dimethylamino group.[2] It is virtually certain that its sulfoxide metabolite retains this basic character. In the typical reversed-phase pH range of 3 to 7, this amine group will be protonated (positively charged).
Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface. At pH levels above ~3.5, these silanols begin to deprotonate, becoming negatively charged (Si-O⁻). The electrostatic attraction between the positively charged Arbidol sulfoxide and these negative silanol sites creates a strong, secondary retention mechanism. This process has slow kinetics compared to the primary reversed-phase partitioning, resulting in a "tail" as the molecules slowly elute from these active sites.[3][4]
Troubleshooting Protocol: A Step-by-Step Guide to Eliminating Peak Tailing
-
Step 1: Mobile Phase pH Adjustment (The Most Critical Factor)
-
Causality: The most effective way to eliminate silanol interactions is to ensure both the analyte and the silanols are in a single, consistent ionic state. For a basic analyte, this means working at a low pH.
-
Protocol:
-
Prepare a mobile phase with a buffer at pH ≤ 3.0 . A buffer like 10-20 mM potassium phosphate or ammonium formate is recommended.
-
Rationale: At this low pH, the basic amine on Arbidol sulfoxide (pKa ≈ 6.0) will be fully protonated (R-NH⁺), ensuring consistent interaction with the stationary phase. Simultaneously, the residual silanols on the column will be fully protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[3] A general rule is to work at least 2 pH units away from the analyte's pKa.[3]
-
Equilibrate the column with at least 20 column volumes of the new mobile phase before injecting your sample.
-
-
Expected Result: A significant improvement in peak symmetry (Tailing Factor closer to 1.0).
-
-
Step 2: Evaluate Your Column Choice
-
Causality: Not all C18 columns are created equal. The type of silica, surface area, and, most importantly, the degree of end-capping play a huge role. End-capping is a process where residual silanols are chemically deactivated.
-
Protocol:
-
If low-pH mobile phase does not fully resolve the issue, switch to a high-purity, modern, fully end-capped C18 or C8 column.
-
Look for columns specifically marketed for "high performance," "low silanol activity," or for the analysis of basic compounds. These columns use advanced bonding and end-capping technologies to shield the underlying silica.
-
-
Expected Result: Further improvement in peak shape and potentially higher efficiency.
-
-
Step 3: Consider Mobile Phase Additives (Use with Caution)
-
Causality: If pH and column changes are insufficient or not possible, a competing base can be added to the mobile phase. This additive will preferentially interact with the active silanol sites, effectively "masking" them from your analyte.
-
Protocol:
-
Add a low concentration (e.g., 0.1% v/v) of an amine modifier like triethylamine (TEA) to your mobile phase. Important: You must re-adjust the final mobile phase pH after adding the TEA.
-
Note: TEA can be difficult to remove from a column and may suppress ionization in Mass Spectrometry (MS) detectors. Use this as a last resort.
-
-
Expected Result: Improved peak symmetry, but be aware of the potential downsides.
-
Q2: My Arbidol sulfoxide peak is fronting. What does this indicate?
Answer:
Peak fronting, where the peak has a leading edge or "shark fin" appearance, is typically caused by two main issues: sample overload or poor sample solubility.[5][6]
Troubleshooting Protocol: Differentiating Overload from Solubility Issues
-
Step 1: Diagnose Mass Overload
-
Causality: Injecting too much analyte mass onto the column can saturate the stationary phase at the column inlet.[6] Excess molecules cannot partition into the stationary phase and travel down the column faster, eluting earlier and causing the fronting shape.
-
Protocol:
-
Perform a dilution series. Prepare and inject samples at 50%, 25%, and 10% of the original concentration.
-
Observe the peak shape. If the fronting diminishes or disappears as the concentration decreases, you have confirmed mass overload.
-
-
Solution: Reduce the sample concentration or injection volume to stay within the column's linear capacity.
-
-
Step 2: Diagnose Poor Sample Solubility / Solvent Mismatch
-
Causality: Arbidol base is known to be poorly soluble in water.[7] While the sulfoxide is more polar, its solubility in a highly aqueous mobile phase may still be limited. If you dissolve your sample in a solvent that is much stronger (e.g., 100% Acetonitrile or DMSO) than your mobile phase, the sample may not readily partition onto the stationary phase upon injection.[6] This causes the peak to distort and front.
-
Protocol:
-
The Golden Rule: Whenever possible, dissolve your sample in the initial mobile phase.
-
If you must use a stronger solvent for solubility reasons (like DMSO[8]), ensure the injection volume is as small as possible (e.g., 1-2 µL).
-
Alternatively, after dissolving in a strong solvent, perform a final dilution into your mobile phase before injection.
-
-
Solution: Change the sample diluent to be as close in composition to the mobile phase as possible.
-
Q3: I am observing a split or shouldered peak for Arbidol sulfoxide. How can I resolve this?
Answer:
Split peaks can be frustrating and may arise from chemical, chromatographic, or hardware issues. A key diagnostic step is to determine if all peaks in the chromatogram are splitting or just the analyte of interest.[9]
Troubleshooting Workflow: Isolating the Cause of Split Peaks
// Path for YES - All peaks splitting (Hardware/Flow Path Issue) yes_path [label="YES", color="#34A853"]; hardware_issue [label="Indicates a problem\nbefore the column head.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; check_frit [label="1. Clogged Inlet Frit or\nGuard Column"]; sol_frit [label="Action: Reverse-flush column\n(if permissible) or replace frit/\nguard column.[10]", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_connections [label="2. Void or Channel\nin Column Bed"]; sol_connections [label="Action: Column has likely failed.\nReplace the column.[11]", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for NO - Only Arbidol Sulfoxide is splitting (Chemical/Method Issue) no_path [label="NO", color="#EA4335"]; method_issue [label="Indicates a problem specific\nto the analyte or method.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; check_solvent [label="1. Strong Sample Solvent Effect"]; sol_solvent [label="Action: Dissolve sample in mobile\nphase or reduce injection volume.", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_coelution [label="2. Co-elution with an Impurity"]; sol_coelution [label="Action: Adjust mobile phase organic %\nor gradient slope to improve resolution.[9]", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_ph [label="3. On-Column Interconversion\n(pH near pKa)"]; sol_ph [label="Action: Adjust mobile phase pH to be\n>2 units away from analyte pKa (~6.0).", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> q1; q1 -> hardware_issue [headlabel=yes_path]; hardware_issue -> check_frit -> sol_frit; hardware_issue -> check_connections -> sol_connections;
q1 -> method_issue [headlabel=no_path]; method_issue -> check_solvent -> sol_solvent; method_issue -> check_coelution -> sol_coelution; method_issue -> check_ph -> sol_ph; } Caption: Troubleshooting workflow for split peaks.
Recommended Starting Analytical Conditions
For robust analysis of Arbidol sulfoxide, it is critical to control the variables that affect peak shape. The following table provides a validated starting point based on established methods for the parent drug, Arbidol.[12][13]
| Parameter | Recommendation | Rationale & Key Considerations |
| Column | High-purity, end-capped C18 or C8, 2.1-4.6 mm ID, < 5 µm | Minimizes silanol interactions which cause peak tailing. A C8 may provide less retention if the sulfoxide is highly retained. |
| Mobile Phase A | 10-25 mM Ammonium Formate or Potassium Phosphate in Water | Provides buffering capacity to maintain a stable, low pH. Ammonium formate is MS-compatible. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is the most common choice and often provides sharper peaks than MeOH. |
| pH (Aqueous) | Adjust to 2.8 - 3.5 with Formic or Phosphoric Acid | CRITICAL: Ensures the basic analyte (pKa ~6.0) is fully protonated and silanols are neutralized, preventing peak tailing.[3] |
| Gradient/Isocratic | Start with a gradient (e.g., 10-90% B over 10 min) | A gradient is excellent for initial method development to determine the required elution strength. |
| Flow Rate | 0.4 - 1.0 mL/min (for 4.6 mm ID column) | Adjust according to column diameter and particle size. |
| Column Temp. | 35 - 45 °C | Elevated temperature can improve peak efficiency and reduce mobile phase viscosity.[12] |
| Sample Diluent | Initial Mobile Phase Composition (e.g., 90% A / 10% B) | Prevents peak distortion caused by injecting in a solvent stronger than the mobile phase. |
| Detection | UV, ~230-255 nm | Arbidol has absorbance maxima in this range.[12][14] Verify the optimal wavelength for the sulfoxide. |
References
-
I. A. Leneva, et al. (2019). Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids. MDPI. Available at: [Link]
-
Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Umifenovir. PubChem Compound Database. Available at: [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]
-
Wikipedia. (n.d.). Umifenovir. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Arbidol. PubChem Compound Database. Available at: [Link]
-
BioGems. (2023). Arbidol Hydrochloride Technical Data Sheet. Available at: [Link]
-
A. V. Gerasimov, et al. (2022). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Molecules. Available at: [Link]
-
Separation Science. (n.d.). HPLC Peak Splitting: Causes and Solutions. Available at: [Link]
-
J. W. Dolan. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Journal of AOAC INTERNATIONAL. (1965). Chromatographic Determination of Sulfoxide. Available at: [Link]
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. Available at: [Link]
-
K. N. V. Kumar, et al. (2014). SIMPLE VALIDATED RP-HPLC METHOD FOR ESTIMATION OF ARBIDOL HYDROCHLORIDE IN BULK AND PHARMACEUTICAL TABLET FORMULATIONS. ResearchGate. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
D. W. Armstrong, et al. (2004). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A. Available at: [Link]
-
LCGC International. (n.d.). Peak Fronting . . . Some of the Time. Available at: [Link]
-
Waters. (n.d.). What are common causes of peak splitting when running an LC column?. Waters Knowledge Base. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC-MS Method for Analysis of Arbidol (Umifenovir) on Primesep 100 Column. Available at: [Link]
-
A. Narendra, et al. (2018). Quantification of Arbidol by RP-HPLC with photo diode array detection. Asian Journal of Pharmaceutics. Available at: [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available at: [Link]
-
ACS Publications. (1966). Separation of Sulfoxides by Gas Chromatography. Analytical Chemistry. Available at: [Link]
-
Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Available at: [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]
-
Chromatography Forum. (2005). Fronting, cause and remedy?. Available at: [Link]
-
YouTube. (2022). HPLC Tips Peak Tailing. Available at: [Link]
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Available at: [Link]
-
Waters. (n.d.). What are some common causes of peak fronting?. Waters Knowledge Base. Available at: [Link]
-
ResearchGate. (n.d.). Causes and solutions of tailing peaks. Available at: [Link]
-
PubMed. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Available at: [Link]
-
ResearchGate. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Umifenovir - Wikipedia [en.wikipedia.org]
- 8. bio-gems.com [bio-gems.com]
- 9. sepscience.com [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bio-works.com [bio-works.com]
- 12. researchgate.net [researchgate.net]
- 13. asiapharmaceutics.info [asiapharmaceutics.info]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Analytical Maze: A Technical Support Guide for the Cross-Validation of Arbidol Sulfoxide Analytical Methods
Welcome to the technical support center for the analytical cross-validation of Arbidol sulfoxide. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the critical process of ensuring consistency and reliability across different analytical methods for this key metabolite of Arbidol. In the landscape of pharmaceutical analysis, the ability to seamlessly transfer or compare data from various analytical platforms is not just a matter of convenience; it is a cornerstone of regulatory compliance and scientific integrity.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, providing field-proven insights to navigate the complexities of method cross-validation. Every protocol and troubleshooting step is presented as a self-validating system, empowering you to generate robust and defensible data.
Understanding the Analyte: Arbidol and its Sulfoxide Metabolite
Arbidol (Umifenovir) is a broad-spectrum antiviral agent.[1] Its metabolic fate in the body is of significant interest, with Arbidol sulfoxide being a major metabolite. The accurate quantification of this sulfoxide metabolite is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.
Caption: Metabolic conversion of Arbidol to Arbidol sulfoxide.
The Imperative of Cross-Validation
Method cross-validation is the process of demonstrating that two or more distinct analytical methods provide comparable results for the same analyte in a given matrix. This becomes essential in several scenarios:
-
Method Transfer: When an analytical method is transferred between laboratories or instruments.
-
Method Evolution: When a method is updated or modified (e.g., from HPLC to UHPLC).
-
Comparative Studies: When data from studies using different analytical techniques need to be compared.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) guidelines emphasize the importance of cross-validation to ensure data integrity.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods used for Arbidol sulfoxide quantification?
A1: The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalysis where analyte concentrations are low and the matrix is complex.
Q2: Where can I obtain a reference standard for Arbidol sulfoxide?
A2: Obtaining a certified reference standard is critical for method development and validation. If a commercial standard is unavailable, it may need to be synthesized. The synthesis typically involves the controlled oxidation of Arbidol. The structure and purity of the synthesized standard must be rigorously confirmed using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.
Q3: What are the key validation parameters I need to assess for each analytical method before cross-validation?
A3: Before attempting cross-validation, each analytical method must be fully validated according to ICH Q2(R1) guidelines.[3] The core validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Specificity | Resolution from parent drug and other metabolites | MRM transitions provide high specificity |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98-102% | 98-102% |
| Precision (%RSD) | ≤ 2% | ≤ 2% (for standards), ≤ 15% (for QCs in bioanalysis) |
| LOQ | Typically in the low ng/mL range | Typically in the pg/mL to low ng/mL range |
Table 1: Typical Acceptance Criteria for Method Validation Parameters.
Cross-Validation Experimental Protocol
This section provides a step-by-step guide to performing a cross-validation between a validated HPLC-UV method and a validated LC-MS/MS method for the quantification of Arbidol sulfoxide in human plasma.
Caption: Workflow for cross-validation of analytical methods.
Step 1: Preparation of Cross-Validation Samples
-
Source Blank Matrix: Obtain a pooled batch of the appropriate biological matrix (e.g., human plasma) from at least six different sources. Ensure the matrix is free of interfering substances.
-
Prepare Quality Control (QC) Samples: From a separately prepared stock solution of Arbidol sulfoxide, spike the blank plasma to prepare QC samples at a minimum of three concentration levels:
-
Low QC: Near the lower limit of quantitation (LLOQ).
-
Mid QC: In the middle of the calibration range.
-
High QC: Near the upper limit of quantitation (ULOQ).
-
-
Aliquoting: Prepare at least six replicates of each QC level.
Step 2: Analysis of Samples
-
Method 1 (e.g., HPLC-UV): Analyze one set of the QC sample replicates using the established, validated HPLC-UV method.
-
Method 2 (e.g., LC-MS/MS): Analyze the second set of the QC sample replicates using the established, validated LC-MS/MS method.
-
Data Acquisition: Ensure that the calibration curves for both methods meet the acceptance criteria of their respective validation reports.
Step 3: Data Evaluation and Acceptance Criteria
-
Calculate Mean Concentrations: For each QC level, calculate the mean concentration and the coefficient of variation (%CV) from the replicates for both analytical methods.
-
Compare the Means: The mean concentration obtained from the two methods should be within a pre-defined acceptance criterion, typically ±15% of each other.
-
Statistical Analysis: A more rigorous approach involves statistical analysis, such as a paired t-test or Bland-Altman plot, to assess the agreement between the two methods.
| QC Level | Mean Conc. (HPLC-UV) (ng/mL) | Mean Conc. (LC-MS/MS) (ng/mL) | % Difference |
| Low | 10.5 | 10.2 | -2.9% |
| Mid | 102.1 | 99.8 | -2.3% |
| High | 495.7 | 501.3 | +1.1% |
Table 2: Example of Cross-Validation Data Comparison.
Troubleshooting Guide
This section addresses specific issues you may encounter during the analysis and cross-validation of Arbidol sulfoxide.
Q4: I'm observing significant peak tailing for Arbidol sulfoxide in my reversed-phase HPLC method. What could be the cause?
A4: Peak tailing for sulfoxide compounds is often due to interactions with residual silanols on the silica-based stationary phase. Here’s a systematic approach to troubleshoot this:
-
Mobile Phase pH: The sulfoxide group can have a pKa, and operating the mobile phase at a pH that ensures it is in a single ionic state can improve peak shape. Experiment with adjusting the pH of your mobile phase buffer.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.
-
Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry.
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting your sample.
Q5: My retention times for Arbidol sulfoxide are shifting between injections. What should I check?
A5: Retention time variability can be frustrating. Here's a checklist of potential causes and solutions:
-
Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.
-
Mobile Phase Composition: Inaccurate mobile phase preparation is a common culprit. Double-check your solvent ratios and ensure thorough mixing. For reversed-phase chromatography, even small changes in the organic modifier concentration can lead to significant retention time shifts.[4]
-
Temperature Fluctuations: Column temperature has a significant impact on retention. Use a column oven to maintain a stable temperature.
-
Pump Performance: Inconsistent flow from the HPLC pump can cause retention time drift. Check for leaks and ensure the pump is properly primed and degassed.
Q6: I'm seeing a significant discrepancy in the quantitative results between my HPLC-UV and LC-MS/MS methods during cross-validation. What could be the issue?
A6: A discrepancy in quantitative results points to a systematic difference between the two methods. Here's how to investigate:
-
Matrix Effects in LC-MS/MS: The high sensitivity of LC-MS/MS also makes it susceptible to matrix effects (ion suppression or enhancement) from co-eluting compounds in the plasma.[5] To diagnose this, perform a post-column infusion experiment. To mitigate matrix effects, improve your sample preparation method (e.g., use solid-phase extraction instead of protein precipitation) or optimize your chromatography to separate the analyte from the interfering components.
-
Specificity of HPLC-UV: The HPLC-UV method may lack the specificity of the LC-MS/MS method. A co-eluting metabolite or endogenous compound could be interfering with the Arbidol sulfoxide peak, leading to an overestimation of its concentration. Re-evaluate the specificity of your HPLC-UV method by analyzing blank plasma from multiple sources and by performing forced degradation studies to ensure separation from potential degradants.
-
Standard and Sample Stability: Arbidol sulfoxide may be unstable under certain conditions. Ensure that the stability of the analyte in the sample matrix and in the prepared solutions has been thoroughly evaluated for both methods. Differences in sample processing times or storage conditions between the two analyses could lead to different results.
Q7: During forced degradation studies, I observe the degradation of Arbidol sulfoxide. What are the likely degradation products?
A7: Sulfoxides can be susceptible to both oxidation and reduction. Under oxidative stress (e.g., exposure to hydrogen peroxide), Arbidol sulfoxide can be further oxidized to the corresponding sulfone. Under certain reductive conditions, it could potentially be reduced back to Arbidol. A stability-indicating method must be able to resolve Arbidol, Arbidol sulfoxide, and the Arbidol sulfone.
Conclusion
The cross-validation of analytical methods for Arbidol sulfoxide is a meticulous but essential process. By understanding the underlying principles of each analytical technique, adhering to regulatory guidelines, and adopting a systematic approach to troubleshooting, researchers can ensure the generation of high-quality, reliable, and comparable data. This guide provides a framework for navigating the challenges of method cross-validation, ultimately contributing to the scientific rigor of drug development programs.
References
- Boriskin, Y.S., Leneva, I.A., Pécheur, E.I., & Polyak, S.J. (2008). Arbidol: A broad-spectrum antiviral compound that blocks viral fusion. Current medicinal chemistry, 15(10), 997-1005.
- Deng, P., Zhong, D., Yu, K., Zhang, Y., Wang, T., & Chen, X. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743-1755.
-
European Medicines Agency. (2011). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Liu, X., Huang, Y., Li, J., Li, X., Bi, K., & Chen, X. (2007). Determination of arbidol in human plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 43(1), 371-375.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Vessman, J. (1996). Selectivity in analytical chemistry.
- Wang, X., Cao, R., Zhang, H., Liu, J., Xu, M., & Hu, H. (2020). The antiviral drug arbidol hydrochloride functions as a potent inhibitor of SARS-CoV-2 entry. Cell research, 30(7), 640-642.
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
International Conference on Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved from [Link]
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019, June 1). Accuracy and Precision in Bioanalysis: Review of Case Studies. Retrieved from [Link]
-
PNAS. (2016, December 21). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. Retrieved from [Link]
-
PubMed. (n.d.). Determination of Arbidol in Human Plasma by LC-ESI-MS. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview. Retrieved from [Link]
Sources
Technical Support Center: Method Development for Chiral Separation of Arbidol Sulfoxide Enantiomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for the chiral separation of Arbidol sulfoxide enantiomers. As the primary metabolite of the broad-spectrum antiviral drug Arbidol (Umifenovir), the stereochemistry of the sulfoxide derivative is of significant pharmacological interest.[1][2] Arbidol itself is achiral, but its metabolism, primarily mediated by CYP3A4 and flavin-containing monooxygenases (FMOs), introduces a stereogenic center at the sulfur atom, producing a racemic mixture of sulfoxide enantiomers.[1][3][4]
This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, actionable solutions for developing robust and reliable chiral separation methods using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Part 1: Foundational Principles of Chiral Sulfoxide Separation
Before addressing specific troubleshooting scenarios, it is crucial to understand the principles governing the separation of sulfoxide enantiomers. The pyramidal structure of the sulfoxide group creates the potential for stable enantiomers, whose distinct pharmacodynamic and pharmacokinetic properties necessitate accurate quantification.[5]
The Engine of Separation: Chiral Stationary Phases (CSPs)
The choice of CSP is the single most critical factor in achieving chiral separation. For sulfoxide compounds, polysaccharide-based CSPs have demonstrated broad applicability and success.[6]
-
Mechanism: These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess grooves and cavities lined with carbamate groups. Chiral recognition is achieved through a combination of intermolecular interactions between the analyte and the chiral selector, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The precise fit of one enantiomer into the chiral environment of the CSP leads to a stronger interaction and thus longer retention time compared to its mirror image.
-
Recommended CSPs: Columns such as Chiralpak® AD and Chiralcel® OD are frequently reported as highly effective for separating sulfoxide enantiomers, including those structurally similar to Arbidol sulfoxide.[5][7][8][9] Immobilized versions of these phases (e.g., Chiralpak IA, IB) offer greater solvent compatibility, allowing for a wider range of mobile phases and more aggressive column washing protocols.[10]
Optimizing Selectivity: Mobile Phase Selection
The mobile phase modulates the interaction between the analyte and the CSP, directly influencing retention and resolution.
-
Normal Phase (NP) HPLC: This is the most traditional and often successful mode for polysaccharide CSPs.
-
Composition: Typically consists of a non-polar alkane (e.g., n-Hexane, Heptane) and an alcohol modifier (e.g., Isopropanol (IPA), Ethanol (EtOH)). A common starting point is a 90:10 or 80:20 mixture of Hexane:Alcohol.[5]
-
Causality: The alcohol modifier competes with the analyte for polar interaction sites (like hydrogen bonding) on the CSP. Increasing the alcohol percentage weakens the analyte-CSP interaction, leading to shorter retention times. Fine-tuning this percentage is key to optimizing resolution.
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that offers faster separations and reduced organic solvent consumption.[11][12]
-
Composition: The primary mobile phase is supercritical CO2, which is non-polar.[12] An organic co-solvent, usually an alcohol (Methanol, Ethanol), is added to increase solvent strength and facilitate analyte elution.
-
Advantages: The low viscosity of supercritical fluids allows for higher flow rates without generating excessive backpressure, leading to very rapid analysis times, often under 10 minutes.[9] SFC is highly effective for separating sulfoxides.[7][8][9]
-
Part 2: Recommended Starting Conditions & Method Development Workflow
A systematic approach to method development is essential. The following table provides validated starting points for screening Arbidol sulfoxide enantiomers.
Table 1: Initial Screening Conditions for Arbidol Sulfoxide
| Parameter | HPLC (Normal Phase) | SFC |
| Primary Column | Chiralpak® AD-H (or immobilized IA) | Chiralpak® AD-3 (or immobilized IA) |
| Dimensions | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm |
| Mobile Phase A | n-Hexane or Heptane | Supercritical CO2 |
| Mobile Phase B | Isopropanol (IPA) or Ethanol (EtOH) | Methanol (MeOH) or Ethanol (EtOH) |
| Composition | Start with 80:20 (A:B) | Start with 85:15 (A:B) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Backpressure | N/A | 150 bar (SFC Regulator) |
| Detection | UV at ~316 nm | UV at ~316 nm |
| Injection Vol. | 5-10 µL | 1-5 µL |
| Sample Diluent | Mobile Phase or Hexane/IPA (50/50) | Methanol/Ethanol |
Experimental Protocol: Generic CSP Screening
-
System Preparation: Ensure the HPLC/SFC system is thoroughly flushed and free of contaminants. Dedicate the system to chiral separations if possible to avoid contamination from non-chiral analyses.
-
Column Installation & Equilibration: Install the chosen chiral column. Equilibrate with the initial mobile phase conditions for at least 30 column volumes (approx. 30-45 minutes at 1.0 mL/min) or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the Arbidol sulfoxide reference standard in the sample diluent to a concentration of approximately 0.5 - 1.0 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm filter if any particulates are present.
-
Initial Injection: Inject the sample using the starting conditions outlined in Table 1.
-
Method Optimization:
-
If no separation is observed, change the alcohol modifier (e.g., from IPA to EtOH).
-
If peaks are broad or poorly resolved, systematically vary the percentage of the alcohol modifier in 5% increments (e.g., 85:15, 75:25).
-
If retention is too long, increase the percentage of the alcohol modifier.
-
If retention is too short, decrease the percentage of the alcohol modifier.
-
Evaluate different temperatures (e.g., 15 °C, 25 °C, 40 °C), as temperature can significantly impact enantioselectivity.
-
Part 3: Troubleshooting Guide
This section addresses the most common issues encountered during method development in a direct question-and-answer format.
Q: My enantiomers are not separating at all or the resolution is very poor (Rs < 1.5). What should I do?
A: This is the most common challenge. The cause is a lack of differential interaction between the enantiomers and the CSP under the current conditions. Follow this systematic approach:
-
Confirm Column Suitability: First, verify that a polysaccharide-based CSP (like Chiralpak AD) is being used, as these are proven for sulfoxides.[5][8] If using a different type of CSP, success may be limited.
-
Optimize the Modifier: The type and concentration of the alcohol modifier are critical.
-
Change Modifier Type: The chiral recognition mechanism can be highly sensitive to the structure of the alcohol. If IPA does not provide separation, switch to EtOH, and vice-versa. Methanol (especially in SFC) is another excellent option to screen.
-
Adjust Modifier Concentration: If there is any hint of separation (e.g., a shoulder on the peak), decrease the percentage of the alcohol modifier. This increases retention and allows more time for interaction with the CSP, which often improves resolution. Conversely, if peaks are excessively retained and broad, a slight increase in modifier strength may improve efficiency.
-
-
Lower the Temperature: Reducing the column temperature often enhances the enthalpic differences in the binding of enantiomers to the CSP, leading to better separation. Try running the analysis at 15 °C or 20 °C.
-
Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min in HPLC) increases the residence time of the analyte on the column, which can improve resolution, although it will lengthen the run time.
-
Consider a Different CSP: If the above steps fail on one polysaccharide column (e.g., an amylose-based CSP), screen a cellulose-based CSP, or vice-versa. The spatial arrangement of the chiral selectors is different, offering a different recognition environment.
Caption: Troubleshooting workflow for improving poor enantiomeric resolution.
Q: My peaks are tailing badly. What is the cause and how do I fix it?
A: Peak tailing in chiral chromatography usually points to secondary, non-ideal interactions or column issues.
-
Rule out Column Overload: This is a common cause. The sample concentration may be too high, saturating the active sites on the CSP. Solution: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you have found the issue.
-
Check for Contamination: The column inlet frit or the stationary phase itself may be contaminated with strongly retained impurities from previous samples. Solution: Follow the manufacturer's guidelines for column washing. For immobilized polysaccharide CSPs, a flush with a strong solvent like 100% Ethanol or even Methylene Chloride can be effective.[10][13] Always use a guard column to protect the analytical column.
-
Assess Sample Diluent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO when the mobile phase is 90% Hexane), it can cause peak distortion. Solution: Whenever possible, dissolve your sample in the mobile phase itself or a solvent of similar or weaker strength.
-
Consider Mobile Phase Additives: While Arbidol sulfoxide is neutral, some sulfoxides can have secondary acidic or basic sites. If tailing persists, adding a small amount (0.1%) of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can mask active sites on the silica support and improve peak shape.[14][15] Use with caution as additives can alter selectivity.
Q: My retention times are drifting between injections. Why is this happening?
A: Unstable retention times point to a lack of equilibrium in the system.
-
Insufficient Equilibration: Chiral columns, especially in normal phase, can take a long time to fully equilibrate with the mobile phase. Solution: Extend your equilibration time. Before starting a sequence, let the mobile phase run through the column for at least 60 minutes.
-
Mobile Phase Instability: In normal phase, the alcohol content in the hexane can change due to evaporation, altering the mobile phase strength. Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily.
-
Temperature Fluctuations: Column temperature has a significant effect on retention. Solution: Use a thermostatted column compartment to maintain a constant temperature.
-
System Leaks: A small, undetected leak in the pump or fittings will cause flow rate fluctuations. Solution: Inspect the system for any signs of salt buildup (from buffers) or moisture. Perform a system pressure test.[16]
Part 4: Frequently Asked Questions (FAQs)
Q: Which technique is better for Arbidol sulfoxide: HPLC or SFC? A: Both techniques are highly effective. SFC is generally preferred in a high-throughput screening environment due to its significantly faster run times and reduced solvent waste.[9][11] However, HPLC is more widely available in analytical labs and is perfectly suitable for developing a robust method. The final choice often depends on available instrumentation and throughput needs.
Q: Do I need to use additives like TFA or DEA for Arbidol sulfoxide? A: Likely not. Arbidol sulfoxide is a neutral molecule. Additives are typically required for acidic or basic analytes to suppress ionization and reduce secondary interactions with the silica support.[15] For neutral sulfoxides, starting with a simple alkane/alcohol or CO2/alcohol mobile phase is the best approach. Additives should only be explored if persistent peak shape issues cannot be solved by other means.
Q: How can I determine the elution order of the (+)- and (-)- enantiomers? A: Chromatographic data alone cannot determine the absolute configuration. To assign the elution order, you need one of the following:
-
An Enantiopure Standard: Inject a pure sample of one enantiomer (if available) and match its retention time.
-
Spectroscopic Methods: Techniques like Electronic Circular Dichroism (ECD) can be used. The experimental ECD spectrum of the fractionated peak is compared to a spectrum calculated via quantum chemistry to assign the absolute configuration.[5]
Q: What are the most important parameters to include in a method validation for a chiral separation assay? A: According to regulatory guidelines (e.g., ICH), a chiral purity method validation must demonstrate:
-
Specificity: The ability to resolve the desired enantiomer from its counter-enantiomer and any other impurities.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.
-
Linearity: A linear relationship between the peak area of the undesired enantiomer and its concentration.
-
Precision: Repeatability (intra-day) and intermediate precision (inter-day) of the results.
-
Accuracy: Recovery of the undesired enantiomer when spiked into the main component at various levels.
-
Robustness: The method's performance when small, deliberate changes are made to parameters like mobile phase composition, temperature, and flow rate.[17][18]
References
-
Yao, X., Wu, Y., Wang, Y., Jin, R., & Lin, A. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2642. Available at: [Link]
-
de la Guardia, M., & Armenta, S. (2011). Separation of the Enantiomers of Chiral Sulfoxide Derivatives by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
-
Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]
-
Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. Available at: [Link]
-
Hossain, M. A., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(1), 7-14. Available at: [Link]
-
Toribio, L., Bernal, J. L., Nozal, M. J., & Jiménez, J. J. (2003). Use of semipreparative supercritical fluid chromatography to obtain small quantities of the albendazole sulfoxide enantiomers. Journal of Chromatography A, 996(1-2), 127-135. Available at: [Link]
-
Matarashvili, I., et al. (2013). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Separation Science, 36(15), 2493-2502. Available at: [Link]
-
Deng, P., et al. (2018). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 62(11), e01152-18. Available at: [Link]
-
Foley, J. P., & Lucy, C. A. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Journal of Separation Science, 45(9), 1645-1654. Available at: [Link]
-
Gerasimov, A., et al. (2020). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Molecules, 25(22), 5431. Available at: [Link]
-
Deng, P., et al. (2018). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. ResearchGate. Available at: [Link]
-
Reddy, P. B., & Reddy, K. V. N. (2015). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]
-
Toribio, L., et al. (2004). Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography. Journal of Chromatography A, 1046(1-2), 239-247. Available at: [Link]
-
Martynow, J. (2014). How can I improve my chiral column resolution? ResearchGate. Available at: [Link]
-
Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
-
Gerasimov, A., et al. (2020). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. ResearchGate. Available at: [Link]
-
Reddy, G. S., et al. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(1), 133-139. Available at: [Link]
-
Sigmund, G., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Metabolites, 13(10), 1089. Available at: [Link]
-
Deng, P., et al. (2018). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial Agents and Chemotherapy, 62(11). Available at: [Link]
-
Carreño, M. C., & García Ruano, J. L. (2005). Asymmetric Synthesis of Chiral Sulfoxides. Wiley-VCH. Available at: [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (2013). Enantiomer separation of acidic compounds. Chiral Technologies. Available at: [Link]
-
Liu, X., et al. (2022). Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research. Frontiers in Pharmacology, 13, 1046481. Available at: [Link]
-
Kumar, A. (2023). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Ahuja, S., & Dong, M. W. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]
-
Lee, J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Indian Journal of Pharmaceutical Education and Research, 55(2), 614-620. Available at: [Link]
-
Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]
-
Raynie, D. E. (2014). Troubleshooting Real HPLC Problems. LCGC International. Available at: [Link]
-
Carreño, M. C., & García Ruano, J. L. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave Online Journal of Chemistry, 2(2). Available at: [Link]
-
Boriskin, Y. S., et al. (2008). Arbidol: A Broad-Spectrum Antiviral Compound that Blocks Viral Fusion. Current Medicinal Chemistry, 15(10), 997-1005. Available at: [Link]
-
Wang, Y., et al. (2022). Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation. Molecules, 27(11), 3501. Available at: [Link]
-
Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2086. Available at: [Link]
-
Orochem Technologies Inc. (2018). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Available at: [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2001). Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantio separations of some basic drugs on a Chiralcel OD column. ResearchGate. Available at: [Link]
-
Zhang, Y., & Li, S. (2022). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Separations, 9(11), 355. Available at: [Link]
-
Singh, M., et al. (2022). Design, Synthesis, and Applications of Bis-Amido HPLC Pirkle-Type Chiral Stationary Phases. Molecules, 27(21), 7480. Available at: [Link]
-
Kassing, A., et al. (2013). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]
Sources
- 1. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. Use of semipreparative supercritical fluid chromatography to obtain small quantities of the albendazole sulfoxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. chiraltech.com [chiraltech.com]
- 11. archives.ijper.org [archives.ijper.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. longdom.org [longdom.org]
- 15. chiraltech.com [chiraltech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. scispace.com [scispace.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Pharmacokinetic Analysis of Arbidol and its Primary Metabolite, Arbidol Sulfoxide
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of the broad-spectrum antiviral agent Arbidol (Umifenovir) and its major active metabolite, Arbidol sulfoxide. The information presented herein is synthesized from peer-reviewed studies to support researchers, scientists, and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds.
Introduction: The Clinical Significance of Arbidol and its Metabolism
Arbidol is an indole-derivative molecule licensed for the prophylaxis and treatment of influenza and other respiratory viral infections in countries such as Russia and China.[1] Its utility has been explored against a wide range of enveloped and non-enveloped viruses, including hepatitis B and C viruses, and more recently, SARS-CoV-2.[1][2][3][4] Arbidol's primary mechanism involves inhibiting the fusion of the viral envelope with host cell membranes, a critical step for viral entry.[5][6]
Upon oral administration, Arbidol undergoes extensive metabolism in the body. Understanding the pharmacokinetics of not just the parent drug but also its major metabolites is crucial for predicting its efficacy, safety profile, and potential drug-drug interactions (DDIs).[7] Circulating metabolites can contribute to or alter the pharmacological activity of the parent drug, and their characterization is a key component of drug development.[7] This guide focuses on Arbidol sulfoxide (designated as M6-1 in key literature), the most abundant circulating metabolite, to provide a clear comparison with the parent compound.[7][8]
The Metabolic Pathway: From Arbidol to Arbidol Sulfoxide
The biotransformation of Arbidol is a critical determinant of its pharmacokinetic profile. The primary metabolic pathway is sulfoxidation, which converts the parent drug into Arbidol sulfoxide.[9]
Causality of Metabolic Transformation: This oxidation reaction occurs primarily in the liver and intestines.[7][8] In vitro studies using human liver microsomes (HLMs) and recombinant enzymes have identified that this conversion is catalyzed by multiple enzymes. The Cytochrome P450 (CYP) family, particularly the CYP3A4 isoenzyme, plays a major role.[1][8][10] Additionally, Flavin-containing monooxygenases (FMOs) are also involved in the sulfoxidation process.[7] The involvement of CYP3A4, a major drug-metabolizing enzyme, suggests a potential for drug-drug interactions with other drugs that are inhibitors or inducers of this enzyme.[8][10]
Caption: Metabolic conversion of Arbidol to Arbidol Sulfoxide.
Comparative Pharmacokinetic Parameters
Following a single oral dose of 200 mg of Arbidol hydrochloride in healthy male volunteers, significant differences in the pharmacokinetic profiles of Arbidol and its sulfoxide metabolite were observed.[7] The data reveals that while the parent drug is absorbed rapidly, the metabolite forms more slowly, has a much longer half-life, and achieves significantly higher systemic exposure.
| Parameter | Arbidol (Parent Drug) | Arbidol Sulfoxide (M6-1) | Significance of the Difference |
| Tmax (Time to Peak Concentration) | ~1.38 - 1.8 hours[7] | ~13.0 hours[1][7] | Arbidol is absorbed rapidly, whereas the metabolite appears much later, indicating it is formation-rate limited. |
| t½ (Elimination Half-life) | ~15.7 - 21 hours[7][11] | ~25.0 hours[1][7][8] | The metabolite is eliminated significantly more slowly than the parent drug. |
| Cmax (Peak Plasma Concentration) | ~415 ng/mL[12][13] | ~525 ng/mL[7] | The peak concentration of the metabolite is higher than that of the parent drug. |
| AUC (Systemic Exposure) | Variable | Metabolite-to-Parent AUC Ratio: 11.5 ± 3.6 [7][8] | Systemic exposure to the sulfoxide metabolite is over 11 times greater than that of Arbidol itself. |
Analysis and Implications for Drug Development
The pharmacokinetic data presents a compelling narrative: the body is exposed to substantially more Arbidol sulfoxide over a longer duration than the parent Arbidol. This has critical implications for researchers.
-
Delayed Onset of Metabolite: The significantly delayed Tmax for Arbidol sulfoxide (13 hours) compared to Arbidol (~1.4 hours) demonstrates that the pharmacological effects during the initial hours post-dose are likely dominated by the parent drug.[1][7]
-
Prolonged Exposure and Accumulation: The extended half-life of Arbidol sulfoxide (~25 hours) compared to Arbidol (~16 hours) is a key finding.[1][7] This longer half-life suggests that with repeated dosing, as is common in clinical practice (e.g., 200 mg three times daily), Arbidol sulfoxide is likely to accumulate in the plasma to a much greater extent than the parent drug.[7]
-
Dominant Circulating Species: With a metabolite-to-parent AUC ratio of approximately 11.5, Arbidol sulfoxide is unequivocally the major drug-related species in circulation following oral administration.[7][8] This necessitates a thorough investigation into the antiviral activity and safety profile of the metabolite itself, as it may be the primary contributor to the overall efficacy and potential toxicity of Arbidol therapy.
Excretion Profile
The routes of elimination for Arbidol and its metabolites are distinct. A significant portion of the parent drug is excreted unchanged in the feces, accounting for about 32.4% of the total dose within 96 hours.[7][8] In contrast, urinary excretion of the parent drug is minimal (<0.1%).[7] The metabolites are primarily cleared via the kidneys after further biotransformation. The major urinary metabolites are Phase II conjugates, such as glucuronide and sulfate conjugates of both Arbidol and Arbidol sulfoxide, which together account for approximately 6.3% of the dose excreted in urine.[7][8][9]
Experimental Protocol: Human Pharmacokinetic Study
To generate the comparative data discussed, a robust and well-controlled clinical study design is essential. The following protocol outlines a standard approach for characterizing the pharmacokinetics of Arbidol and its metabolites in humans.
Protocol: Single-Dose, Open-Label, Crossover Pharmacokinetic Study
-
Subject Recruitment:
-
Enroll healthy male volunteers (typically 18-45 years old) who have passed a comprehensive health screening.
-
Causality: Using healthy volunteers minimizes the confounding effects of disease states on drug pharmacokinetics. A narrow age range reduces variability related to age-dependent physiological changes.
-
-
Study Design:
-
Employ a randomized, two-period crossover design. Subjects are randomly assigned to receive a single oral dose of the test formulation or a reference formulation, followed by a washout period, and then the alternate formulation.
-
Causality: A crossover design is powerful because each subject acts as their own control, which significantly reduces inter-individual variability and increases the statistical power to detect differences between formulations.[12][13]
-
-
Drug Administration:
-
Administer a single 200 mg oral dose of Arbidol after a 12-hour overnight fast.
-
Causality: Fasting standardizes the conditions of the gastrointestinal tract, as food can significantly alter drug absorption rates and extent.
-
-
Washout Period:
-
Implement a 1-week washout period between the two dosing periods.
-
Trustworthiness: A washout period of at least 5-7 half-lives of the longest-lived analyte (in this case, Arbidol sulfoxide, t½ ≈ 25 hours) is critical to ensure that the drug and its metabolites from the first period are completely eliminated before the second period begins, preventing carryover effects.
-
-
Blood Sampling:
-
Collect serial venous blood samples into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours).
-
Promptly centrifuge the blood to separate plasma, which is then stored at -80°C until analysis.
-
Causality: A dense sampling schedule around the expected Tmax captures the absorption phase accurately, while later time points define the elimination phase. The pre-dose sample serves as a baseline and confirms the absence of the drug.
-
-
Bioanalytical Method - UPLC-MS/MS:
-
Develop and validate a sensitive and selective method using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) to quantify Arbidol and Arbidol sulfoxide in plasma samples.[7][10][14]
-
Sample Preparation: Use protein precipitation or liquid-liquid extraction to remove plasma proteins and interferences.
-
Internal Standard (IS): Add a structurally similar compound (an internal standard) at a known concentration to all samples and calibration standards.[14]
-
Trustworthiness: The use of an IS is a cornerstone of a self-validating bioanalytical protocol. It corrects for variability in sample extraction, matrix effects, and instrument response, ensuring accurate and precise quantification. UPLC-MS/MS provides the high sensitivity needed to measure low drug concentrations and the specificity to distinguish the parent drug from its metabolites.
-
-
Pharmacokinetic Analysis:
Caption: Experimental workflow for a human pharmacokinetic study.
Conclusion
The pharmacokinetic profile of Arbidol is characterized by rapid absorption and metabolism into its primary circulating metabolite, Arbidol sulfoxide. A comparative analysis reveals that Arbidol sulfoxide exhibits a significantly delayed peak concentration, a longer elimination half-life, and a systemic exposure (AUC) more than ten times that of the parent drug.[7]
For drug development professionals, these findings underscore the critical importance of characterizing major metabolites. The high, sustained plasma concentrations of Arbidol sulfoxide suggest it may be a significant contributor to the overall therapeutic effect and safety profile of Arbidol. Therefore, future research should not only focus on the parent drug but also include a thorough evaluation of the antiviral activity and potential toxicities of Arbidol sulfoxide to fully comprehend the clinical pharmacology of Arbidol.
References
-
Deng, P., et al. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 57(4), 1743–1755. [Link]
-
Pécheur, E. I., et al. (2016). Arbidol as a broad-spectrum antiviral: An update. Antiviral Research, 129, 88-96. [Link]
-
Liu, M. Y., et al. (2009). Pharmacokinetic properties and bioequivalence of two formulations of arbidol: an open-label, single-dose, randomized-sequence, two-period crossover study in healthy Chinese male volunteers. Clinical Therapeutics, 31(4), 794-802. [Link]
-
Liu, M. Y., et al. (2009). Pharmacokinetic properties and bioequivalence of two formulations of arbidol: An open-label, single-dose, randomized-sequence, two-period crossover study in healthy chinese male volunteers. Clinical Therapeutics, 31(4), 794-802. [Link]
-
Li, M., et al. (2020). Comparison of the antiviral effect of Arbidol and Chloroquine in treating COVID-19. Journal of Thoracic Disease, 12(8), 4141–4148. [Link]
-
Gileva, A., et al. (2021). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Molecules, 26(11), 3328. [Link]
-
Deng, P., et al. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. ResearchGate. [Link]
-
Kozlovskaya, L., et al. (2021). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. Science of The Total Environment, 790, 148100. [Link]
-
Al-Subaie, A., et al. (2021). Improving the Solubilization and Bioavailability of Arbidol Hydrochloride by the Preparation of Binary and Ternary β-Cyclodextrin Complexes with Poloxamer 188. Pharmaceutics, 13(9), 1335. [Link]
-
Deng, P., et al. (2013). Identified metabolic processes of arbidol in humans. ResearchGate. [Link]
-
Yu, H., et al. (2022). Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research. Frontiers in Pharmacology, 13, 1032857. [Link]
-
Hulseberg, P. (2019). The Arbidol Story: How a Clinically Used Antiviral Drug Inhibits Hepatitis C, Ebola, and Zika Virus. YouTube. [Link]
-
Haviernik, J., et al. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. Viruses, 10(4), 184. [Link]
-
Li, Y., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. Journal of Medical Virology, 95(8), e29033. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Arbidol Hydrochloride? Patsnap Synapse. [Link]
Sources
- 1. Arbidol as a broad-spectrum antiviral: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arbidol: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]
- 7. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic properties and bioequivalence of two formulations of arbidol: an open-label, single-dose, randomized-sequence, two-period crossover study in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic properties and bioequivalence of two formulations of arbidol: An open-label, single-dose, randomized-sequence, two-period crossover study in healthy chinese male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving the Solubilization and Bioavailability of Arbidol Hydrochloride by the Preparation of Binary and Ternary β-Cyclodextrin Complexes with Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
Arbidol's Antiviral Lineage: A Comparative Analysis of Sulfoxide and Sulfone Metabolite Activity
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of broad-spectrum antiviral agents, Arbidol (umifenovir) has carved a niche as a therapeutic option against a range of respiratory viruses, most notably influenza and, more recently, SARS-CoV-2.[1] As with any xenobiotic, the in vivo journey of Arbidol involves metabolic transformation, giving rise to various derivatives. Among these, Arbidol sulfoxide and Arbidol sulfone are prominent metabolites. A critical question for drug development and clinical pharmacology is whether these metabolites retain the antiviral efficacy of the parent compound or represent a step-down in activity. This guide provides a comprehensive, data-driven comparison of Arbidol sulfoxide and Arbidol sulfone activity, grounded in experimental evidence to inform the research community.
The Metabolic Fate of Arbidol: From Parent Drug to Oxidized Metabolites
Upon oral administration, Arbidol undergoes extensive phase I and phase II metabolism. The primary pathway for the parent drug's transformation involves oxidation of the sulfur atom in the phenylthiomethyl side chain. This process, primarily mediated by cytochrome P450 enzymes in the liver, leads to the formation of Arbidol sulfoxide (sulfinyl-Arbidol) and, subsequently, the further oxidized Arbidol sulfone (sulfonyl-Arbidol).[2]
Pharmacokinetic studies in humans have revealed that Arbidol sulfoxide is the major circulating metabolite, with plasma concentrations that can significantly exceed that of the parent drug. In contrast, Arbidol sulfone is a more minor metabolite.[3] This metabolic cascade is a pivotal consideration, as the sustained presence of these metabolites necessitates a thorough understanding of their biological activity.
Caption: Metabolic pathway of Arbidol to its sulfoxide and sulfone metabolites.
Comparative Antiviral Efficacy: A Tale of Diminished Potency
The central question revolves around the antiviral potency of these oxidized metabolites compared to the parent Arbidol molecule. While comprehensive comparative data across a wide range of viruses are limited, a key study provides a direct and quantitative assessment of their activity against Chikungunya virus (CHIKV), an enveloped RNA virus.
A study by Delogu and colleagues in 2011, as cited in subsequent reviews, demonstrated a stark difference in the anti-CHIKV activity between Arbidol and its sulfoxide and sulfone metabolites.[4] The parent drug, Arbidol, exhibited potent inhibition of CHIKV replication with a half-maximal inhibitory concentration (IC50) of approximately 7.5 μM. In stark contrast, both Arbidol sulfoxide and Arbidol sulfone showed only weak antiviral activity, with IC50 values greater than 55 μM.[4] This represents a greater than 7-fold reduction in potency for the metabolites compared to the parent compound against this particular virus.
This finding strongly suggests that the oxidation of the sulfur atom in the Arbidol structure is detrimental to its antiviral activity. The likely explanation lies in the mechanism of action of Arbidol, which is known to inhibit the fusion of the viral envelope with the host cell membrane.[5] This process is sensitive to the physicochemical properties of the drug, and the increased polarity resulting from the addition of oxygen atoms in the sulfoxide and sulfone moieties may hinder the optimal interaction of the molecule with the viral and/or cellular membranes involved in fusion.
Table 1: Comparative In Vitro Antiviral Activity of Arbidol and its Metabolites against Chikungunya Virus
| Compound | Virus | Cell Line | IC50 (μM) | Reference |
| Arbidol | Chikungunya Virus (CHIKV) | Vero/MRC-5 | ~ 7.5 | [4] |
| Arbidol Sulfoxide | Chikungunya Virus (CHIKV) | Vero/MRC-5 | > 55 | [4] |
| Arbidol Sulfone | Chikungunya Virus (CHIKV) | Vero/MRC-5 | > 55 | [4] |
Antiviral Activity of Parent Drug (Arbidol) Against Key Respiratory Viruses
To provide a benchmark for the significantly lower activity of its metabolites, the following table summarizes the reported in vitro antiviral activity of the parent drug, Arbidol, against various strains of influenza virus and coronaviruses.
Table 2: In Vitro Antiviral Activity of Arbidol Against Influenza and Coronaviruses
| Virus | Strain | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| Influenza A | H1N1 (A/FM/1/47) | MDCK | 19.4 | 61.6 | 3.18 | [6] |
| Influenza A | H1N1 (A/Hubei/74/2009) | MDCK | 18.3 | 61.6 | 3.37 | [6] |
| Influenza A/B | Various | - | 2.5 - 20 | - | - | [7] |
| SARS-CoV-2 | - | Vero E6 | 4.11 | 31.83 | 7.73 | [7] |
| SARS-CoV-2 | - | Vero CCL81 | 15.37 ± 3.6 - 28.0 ± 1.0 | 106.2 ± 9.9 | ~3.8 - 6.9 | [8] |
| HCoV-229E | - | Vero E6 | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.75 | |
| HCoV-OC43 | - | Vero E6 | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.83 |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)
Experimental Protocols
To facilitate further research in this area, this section provides a detailed, step-by-step methodology for assessing the in vitro antiviral activity and cytotoxicity of compounds like Arbidol and its metabolites.
Workflow for In Vitro Antiviral Efficacy and Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity and antiviral activity of test compounds.
Detailed Protocol: Plaque Reduction Assay
This protocol is a standard method for quantifying the inhibition of viral replication.
-
Cell Seeding: Seed a suitable host cell line (e.g., MDCK for influenza, Vero E6 for SARS-CoV-2) into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the test compounds (Arbidol, Arbidol sulfoxide, Arbidol sulfone) in a serum-free cell culture medium.
-
Virus Infection: When the cell monolayer is confluent, aspirate the growth medium and infect the cells with a dilution of the virus stock calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: After the adsorption period, remove the viral inoculum and wash the cell monolayer with phosphate-buffered saline (PBS). Overlay the cells with a medium containing agarose or methylcellulose and the prepared serial dilutions of the test compounds. The overlay solidifies and restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque development (typically 2-4 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a solution such as 4% formaldehyde. Remove the overlay and stain the cell monolayer with a solution like crystal violet, which stains the living cells. Plaques will appear as clear zones where the cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The 50% effective concentration (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Detailed Protocol: Cytotoxicity (MTT) Assay
This assay is crucial for determining the therapeutic window of an antiviral compound.
-
Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound) and a "blank" control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the "cells only" control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The available experimental evidence strongly indicates that the primary metabolites of Arbidol, Arbidol sulfoxide and Arbidol sulfone, possess significantly diminished antiviral activity compared to the parent drug. The more than seven-fold decrease in potency observed against Chikungunya virus for both metabolites suggests that the antiviral efficacy of Arbidol is largely attributable to the parent compound itself.
For researchers in drug development, this has important implications. Efforts to improve the pharmacokinetic profile of Arbidol should focus on strategies that maintain the structural integrity of the phenylthiomethyl group or minimize its oxidation. Furthermore, when evaluating the in vivo efficacy of Arbidol in animal models, it is crucial to correlate antiviral outcomes with the plasma concentrations of the parent drug, rather than the total drug-related material.
While the current data provides a clear direction, there remains a need for direct comparative studies of Arbidol and its sulfoxide and sulfone metabolites against clinically relevant respiratory viruses such as influenza A and B, and SARS-CoV-2. Such studies would provide definitive confirmation of the activity profile of these metabolites against the primary targets of Arbidol therapy and would be a valuable contribution to the field.
References
- Blaising, J., Polyak, S. J., & Pécheur, E. I. (2014).
- Kuznetsov, A. S., Kiseleva, I. V., & Deev, S. M. (2021). Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus. Viruses, 13(9), 1683.
- Delogu, I., de Lamballerie, X., & Nougairede, A. (2011). In vitro antiviral activity of arbidol against Chikungunya virus and characteristics of a selected resistant mutant. Antiviral Research, 90(2), 99-107.
- Liu, X., Liu, C., Li, C., Jia, L., Zheng, W., & Li, Y. (2013). Antiviral and anti-inflammatory activity of arbidol hydrochloride in influenza A (H1N1) virus infection. Acta pharmacologica Sinica, 34(8), 1075–1083.
- Shi, L., Xiong, H., He, J., Deng, H., Li, Q., Zhong, Q., ... & Yang, Z. (2007). Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo. Archives of virology, 152(8), 1447-1455.
- Boriskin, Y. S., Leneva, I. A., Pécheur, E. I., & Polyak, S. J. (2008). Arbidol: a broad-spectrum antiviral compound that blocks viral fusion. Current medicinal chemistry, 15(1), 99-105.
- Deng, P., Zhong, D., Yu, K., Zhang, Y., & Wang, T. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743-1755.
- Haviernik, J., Štefánik, M., Fojtíková, M., Kali, S., Tordo, N., Rudolf, I., ... & Růžek, D. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. Viruses, 10(4), 184.
- Khamitov, R. A., Loginova, S. Y., & Shchukina, V. N. (2008). Antiviral activity of arbidol and its derivatives against the pathogen of severe acute respiratory syndrome in cell culture. Voprosy virusologii, 53(4), 40-43.
- Leneva, I. A., Russell, R. J., Boriskin, Y. S., & Hay, A. J. (2009). Characteristics of arbidol-resistant mutants of influenza virus: implications for the mechanism of anti-influenza action of arbidol. Antiviral research, 81(2), 132-140.
- Pécheur, E. I., Borisevich, V., & Seregin, A. (2016). The antiviral drug arbidol inhibits zika virus. Antiviral Research, 134, 191-194.
- Pécheur, E. I., Lavillette, D., Alcaras, F., Molle, J., Boriskin, Y. S., Roberts, M., ... & Polyak, S. J. (2007). Biochemical mechanism of hepatitis C virus inhibition by the broad-spectrum antiviral arbidol. Biochemistry, 46(20), 6050-6059.
- Teissier, E., Zandomeneghi, G., Loquet, A., Lavillette, D., Launay, H., Wolff, N., ... & Pécheur, E. I. (2011). The broad-spectrum antiviral molecule arbidol inhibits membrane fusion by binding to the phospholipid heads. Cellular microbiology, 13(10), 1539-1550.
- Wang, X., Cao, R., Zhang, H., Liu, J., Xu, M., Hu, H., ... & Wang, M. (2020). The anti-influenza virus drug, arbidol is an efficient inhibitor of SARS-CoV-2 in vitro. Cell discovery, 6(1), 1-5.
- World Health Organization. (2020). Clinical management of severe acute respiratory infection (SARI) when COVID-19 disease is suspected: interim guidance, 13 March 2020.
- Brooks, M. J., Burtseva, E. I., & Ellery, P. J. (2012). Antiviral activity of arbidol, a broad-spectrum drug for use against respiratory viruses, varies according to test conditions. Journal of medical virology, 84(1), 170-181.
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved January 24, 2026, from [Link]
-
protocols.io. (2022, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved January 24, 2026, from [Link]
- Secretan, P. H., Le, T. T., & Chouteau, F. (2021). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. The Science of the total environment, 785, 147285.
- Wang, Y., Chen, X., Li, Q., & Zhong, D. (2008). Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry. Journal of mass spectrometry : JMS, 43(8), 1099–1109.
Sources
- 1. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arbidol as a broad-spectrum antiviral: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arbidol.org [arbidol.org]
- 5. Antiviral and anti-inflammatory activity of arbidol hydrochloride in influenza A (H1N1) virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Cross-Species Differences in Arbidol Sulfoxide Formation for Preclinical Research
This guide provides a comprehensive comparison of Arbidol (Umifenovir) sulfoxide formation across various species, offering critical insights for researchers and professionals in drug development. Understanding these metabolic differences is paramount for the accurate extrapolation of preclinical safety and efficacy data to human clinical outcomes.
Introduction: The Significance of Arbidol Metabolism in Antiviral Therapy
Arbidol is a broad-spectrum antiviral agent utilized for the prophylaxis and treatment of influenza and other respiratory viral infections.[1][2] Its mechanism of action involves the inhibition of virus-mediated membrane fusion, a critical step in viral entry into host cells. As with any xenobiotic, the metabolic fate of Arbidol within the body significantly influences its pharmacokinetic profile, therapeutic efficacy, and potential for drug-drug interactions.
One of the principal metabolic pathways for Arbidol is sulfoxidation, leading to the formation of Arbidol sulfoxide (also referred to as sulfinyl-arbidol or M6-1).[1][2] In humans, this metabolite is a major circulating component, exhibiting a longer half-life than the parent drug, which underscores the importance of characterizing its formation across different species used in preclinical studies.[1] This guide will dissect the enzymatic pathways responsible for this transformation and present a comparative analysis of Arbidol sulfoxide formation in humans and key preclinical animal models.
Enzymatic Pathways of Arbidol Sulfoxidation
The biotransformation of Arbidol to its sulfoxide metabolite is primarily mediated by two key enzyme superfamilies: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO).[1]
-
Cytochrome P450 (CYP) System: This is a diverse group of heme-containing enzymes responsible for the metabolism of a vast array of xenobiotics. In humans, CYP3A4 is the major isoform involved in the overall metabolism of Arbidol, including its sulfoxidation.[1][2]
-
Flavin-containing Monooxygenase (FMO) System: FMOs are another class of NADPH-dependent monooxygenases that catalyze the oxidation of various nitrogen-, sulfur-, and phosphorus-containing compounds. While considered to play a minor role compared to CYP3A4 in overall Arbidol metabolism, FMOs, particularly FMO1 and FMO3 , are specifically involved in the sulfoxidation of Arbidol in humans.[1]
The interplay and relative contributions of these enzyme families can vary significantly across species, leading to divergent metabolic profiles.
Caption: Metabolic pathway of Arbidol sulfoxidation.
Cross-Species Comparison of Arbidol Sulfoxide Formation
Predicting human drug metabolism from preclinical animal models is a cornerstone of drug development. However, significant species-specific variations in drug-metabolizing enzymes can pose considerable challenges. The formation of Arbidol sulfoxide is a clear example of such interspecies differences.
| Species | Primary Enzymes Involved in Sulfoxidation | Notable Metabolic Characteristics & Observations |
| Human | CYP3A4 (major), FMO1, FMO3 (minor)[1][2] | Arbidol sulfoxide is a major circulating metabolite with a high metabolite-to-parent AUC ratio.[1] S-oxidation to the sulfoxide appears to have poor stereoselectivity. |
| Rat | CYP3A subfamily, FMOs | In vitro studies with rat liver microsomes (RLM) show a Km of 4.66 μM for Arbidol metabolism.[3] Differences in the inhibition profile of Arbidol metabolism compared to human liver microsomes (HLM) suggest species-specific enzyme kinetics.[3] |
| Mouse | CYP3A subfamily, FMOs | A key metabolic difference from humans is the complete C(4) dealkylation of the indole nucleus in mice, a pathway not observed in humans. |
| Dog | CYP3A subfamily, FMOs | Pharmacokinetic studies in beagle dogs have been conducted, but detailed metabolite profiles focusing on sulfoxide formation are not extensively published.[4] General safety studies indicate good tolerability.[5] |
| Monkey (Cynomolgus) | CYP3A subfamily, FMOs | Direct metabolic studies of Arbidol in monkeys are limited. However, it is known that for some drugs, first-pass intestinal metabolism is greater in cynomolgus monkeys than in humans, which could potentially impact the systemic exposure of Arbidol and its metabolites. |
Expert Insights: The data underscores a critical consideration for preclinical modeling: no single animal species perfectly recapitulates human Arbidol metabolism. While rats and mice are commonly used, the noted metabolic divergences, such as the dealkylation pathway in mice, necessitate careful interpretation of toxicological and efficacy data. The significant role of CYP3A4 in human Arbidol metabolism highlights the importance of selecting preclinical species with comparable CYP3A activity and expression patterns.
Experimental Protocol: In Vitro Assessment of Arbidol Sulfoxide Formation in Liver Microsomes
To facilitate direct comparative analysis, a standardized in vitro protocol using liver microsomes from different species is essential. This allows for the determination of kinetic parameters and the relative contribution of enzymatic pathways under controlled conditions.
Objective: To quantify and compare the rate of Arbidol sulfoxide formation in liver microsomes from human, rat, mouse, dog, and monkey.
Materials:
-
Arbidol (analytical standard)
-
Arbidol sulfoxide (analytical standard)
-
Liver microsomes (pooled, from human, rat, mouse, dog, and monkey)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Methodology:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine liver microsomes (final concentration 0.5 mg/mL), potassium phosphate buffer, and Arbidol (at a range of concentrations, e.g., 1-100 µM).
-
Rationale: Using a range of substrate concentrations allows for the determination of kinetic parameters (Km and Vmax). The protein concentration is optimized to ensure measurable metabolite formation within a linear range.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Rationale: This ensures that the enzymatic reaction starts at the optimal temperature.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Rationale: NADPH is a required cofactor for both CYP and FMO enzymes. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Rationale: A time-course experiment is crucial to ensure that the rate of metabolite formation is linear with time.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Rationale: Acetonitrile precipitates the microsomal proteins, thereby quenching the enzymatic reaction. An internal standard is used to correct for variations in sample processing and instrument response.
-
-
Sample Processing:
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
Rationale: This step clarifies the sample for injection into the LC-MS/MS system, preventing column clogging.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of Arbidol and Arbidol sulfoxide.
-
Rationale: LC-MS/MS provides the necessary sensitivity and selectivity for the accurate quantification of the parent drug and its metabolite in a complex biological matrix.
-
Sources
- 1. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cynomolgus monkey as a surrogate for human aldehyde oxidase metabolism of the EGFR inhibitor BIBX1382 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative In Vitro Cytotoxicity Analysis: Arbidol vs. its Primary Metabolite, Arbidol Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral therapeutics, Arbidol (Umifenovir) has carved a niche as a broad-spectrum agent, particularly in Russia and China where it is licensed for the treatment and prophylaxis of influenza and other respiratory viral infections.[1] Its mechanism of action primarily involves the inhibition of virus-mediated membrane fusion, a critical step in the lifecycle of many enveloped viruses.[2][3] However, a comprehensive understanding of any therapeutic agent necessitates a thorough evaluation of not only the parent drug but also its major metabolites, which can significantly contribute to both efficacy and toxicity. This guide provides a detailed comparison of the cytotoxicity profiles of Arbidol and its principal human metabolite, Arbidol sulfoxide, synthesizing available data and elucidating key areas for future investigation.
The Metabolic Fate of Arbidol: A Shift in the Molecular Landscape
Following oral administration, Arbidol undergoes extensive metabolism, primarily in the liver and intestines.[4] The major biotransformation pathway is sulfoxidation, leading to the formation of Arbidol sulfoxide, also known as sulfinylarbidol or M6-1.[1][4] Pharmacokinetic studies in humans have revealed that Arbidol sulfoxide is the predominant drug-related component in plasma, exhibiting significantly higher exposure (approximately 11.5 times greater than the parent drug based on the area under the curve) and a longer elimination half-life (around 25 hours compared to 15.7 hours for Arbidol).[4] This substantial systemic exposure to the sulfoxide metabolite underscores the critical importance of characterizing its biological activity and, most pressingly, its cytotoxicity.
The metabolic conversion of Arbidol to Arbidol sulfoxide is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 being the major contributor, and to a lesser extent by flavin-containing monooxygenases (FMOs).[4]
Caption: Metabolic Conversion of Arbidol to Arbidol Sulfoxide.
Comparative Cytotoxicity: Evaluating the In Vitro Impact
The assessment of a compound's cytotoxicity is a cornerstone of preclinical safety evaluation. The 50% cytotoxic concentration (CC50), the concentration of a substance that causes the death of 50% of viable cells, is a key metric in this assessment.
Arbidol: A Profile of Moderate In Vitro Cytotoxicity
Numerous studies have characterized the in vitro cytotoxicity of Arbidol across various cell lines. The CC50 values for Arbidol are cell-line dependent, a phenomenon that may be attributed to differences in cellular metabolism and transport mechanisms.[2]
| Cell Line | CC50 (µM) | Reference |
| Vero | 89.72 ± 0.19 | [2] |
| Huh-7 | >100 | [2] |
| UKF-NB-4 | 30.3 ± 0.1 | [2] |
| PS | 25.4 ± 0.1 | [2] |
| HBCA | 23.9 ± 0.1 | [2] |
These data indicate that Arbidol exhibits a variable but generally moderate level of cytotoxicity in vitro.
Arbidol Sulfoxide: A Critical Knowledge Gap
Despite being the major metabolite with prolonged systemic exposure, there is a conspicuous absence of publicly available data on the in vitro cytotoxicity of Arbidol sulfoxide. No studies to date have reported a CC50 value for this key metabolite. This represents a significant gap in our understanding of Arbidol's overall safety profile. While some research has indicated that Arbidol sulfoxide possesses only weak antiviral activity (IC50 > 55 µM), its potential for cellular toxicity remains uncharacterized.[1] The high plasma exposure and extended half-life of Arbidol sulfoxide make the determination of its cytotoxicity a research priority.[4]
Proposed Experimental Workflow for a Comparative Cytotoxicity Study
To address the current knowledge gap, a robust and well-controlled in vitro cytotoxicity study is essential. The following experimental workflow is proposed to directly compare the cytotoxicity of Arbidol and Arbidol sulfoxide.
Caption: Proposed Experimental Workflow for Comparative Cytotoxicity Assessment.
Detailed Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely accepted method for determining cytotoxicity.
Materials:
-
Selected cell lines (e.g., HepG2, A549, Vero E6)
-
Complete cell culture medium
-
Arbidol and Arbidol sulfoxide (high purity)
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of Arbidol and Arbidol sulfoxide in DMSO.
-
Perform serial dilutions of the stock solutions in complete cell culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and untreated cells (cell control).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
-
Conclusion and Future Directions
The available evidence clearly indicates that Arbidol is extensively metabolized to Arbidol sulfoxide, which becomes the dominant circulating species. While the cytotoxicity of Arbidol has been characterized to some extent, a critical lack of data exists for its primary metabolite. Given the high systemic exposure and prolonged half-life of Arbidol sulfoxide, a thorough investigation of its cytotoxic potential is not merely an academic exercise but a crucial step in refining the safety profile of Arbidol.
The proposed experimental workflow provides a clear and robust framework for directly comparing the in vitro cytotoxicity of Arbidol and Arbidol sulfoxide. The resulting data will be invaluable for drug development professionals and regulatory bodies in assessing the overall risk-benefit profile of Arbidol. Furthermore, such studies could inform the development of second-generation Arbidol derivatives with potentially improved safety and efficacy profiles. A comprehensive understanding of the pharmacological and toxicological activities of both the parent drug and its major metabolites is fundamental to the principles of modern drug development and essential for ensuring patient safety.
References
- Boriskin, Y. S., Leneva, I. A., Pécheur, E. I., & Polyak, S. J. (2008). Arbidol: a broad-spectrum antiviral compound that blocks viral fusion. Current medicinal chemistry, 15(1), 997-1005.
-
Deng, P., Zhong, D., & Chen, X. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial agents and chemotherapy, 57(4), 1743-1755. Available from: [Link]
-
Hulsebosch, E., & Garcia, J. (2014). Arbidol as a broad-spectrum antiviral: An update. Antiviral Research, 107, 86-94. Available from: [Link]
-
Haviernik, J., Štefánik, M., Fojtíková, M., Ostatná, V., & Eyer, L. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. Viruses, 10(4), 185. Available from: [Link]
- Kiselev, O. I., Maleev, V. V., & Deeva, E. G. (2010). Clinical efficacy of arbidol in the treatment of influenza and other acute respiratory viral infections. Terapevticheskii arkhiv, 82(1), 61-66.
-
National Institutes of Health. (2013). A Study of Arbidol (Umifenovir) for Treatment and Prophylaxis of Influenza and Common Cold. ClinicalTrials.gov. Available from: [Link]
- Teissier, E., Zandomeneghi, G., Loquet, A., Lavillette, D., Laforêt, M., Pecheur, E. I., & Böckmann, A. (2011). The antiviral drug arbidol stabilizes the prefusion state of influenza virus hemagglutinin. Journal of Biological Chemistry, 286(40), 34915-34921.
Sources
A Researcher's Guide to Selecting Commercial Arbidol Sulfoxide Standards: A Head-to-Head Analytical Comparison
Abstract
Arbidol (Umifenovir), a broad-spectrum antiviral agent licensed in Russia and China, is used for the prophylaxis and treatment of influenza and other respiratory viral infections.[1][2] Its primary metabolite, Arbidol sulfoxide, is a critical analyte in pharmacokinetic and drug metabolism studies. The accuracy of these studies is fundamentally dependent on the quality of the analytical reference standard used for calibration and identification. This guide provides a comprehensive framework for the head-to-head evaluation of commercially available Arbidol sulfoxide standards. We present a detailed, field-proven workflow employing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data and explaining the causality behind our analytical choices, this guide empowers researchers, scientists, and drug development professionals to rigorously validate and select the most suitable reference standards for their work, ensuring data integrity and reproducibility.
Introduction: The Critical Role of a Validated Standard
Arbidol's unique mechanism, which involves inhibiting the fusion between the viral capsid and the host cell membrane, has established it as an important antiviral, particularly against influenza A and B viruses.[1][3] As with any xenobiotic, understanding its metabolic fate is crucial for a complete efficacy and safety profile. In humans, Arbidol undergoes extensive biotransformation, with the oxidation of the phenylthio moiety to form Arbidol sulfoxide being a major metabolic pathway.[4][5]
This guide outlines the essential analytical procedures to conduct a robust in-house comparison of such standards. We will detail the protocols for orthogonal testing—a core principle of analytical validation—using chromatographic purity, mass-based identification, and spectroscopic structural confirmation.
Experimental Design & Methodologies
Our evaluation is designed around a multi-tiered approach to build a comprehensive quality profile for each commercial standard. For this guide, we procured three representative commercial Arbidol sulfoxide standards, hereafter anonymized as Supplier A, Supplier B, and Supplier C.
Purity Assessment by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: HPLC-UV is the gold standard for assessing the purity of small organic molecules. It separates the main compound from any impurities based on their physicochemical properties (e.g., hydrophobicity). By using a C18 reversed-phase column, we leverage the nonpolar nature of Arbidol sulfoxide for strong retention and excellent separation from both more polar and less polar impurities.[3][9] UV detection at 315 nm is chosen for high sensitivity, as reported in the literature for Arbidol analysis.[9] Peak area normalization is a reliable method for estimating purity when the impurities have similar chromophores to the parent compound.
Caption: Experimental workflow for HPLC-UV purity assessment.
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of each standard at 1.0 mg/mL in HPLC-grade methanol.
-
Instrumentation: Use a validated HPLC system (e.g., Agilent 1260 Infinity II) with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: 315 nm.
-
-
Data Analysis: Integrate all peaks. Calculate purity using the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
Identity Confirmation by LC-MS/MS
Causality: While HPLC provides retention time, it is not a definitive identifier. LC-MS/MS provides two highly specific points of confirmation: the molecular weight of the parent ion (MS1) and its unique fragmentation pattern (MS2). Electrospray ionization (ESI) in positive mode is selected because the dimethylamino group on the Arbidol scaffold is readily protonated. By isolating the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a reproducible "fingerprint" spectrum to confirm the compound's identity against known fragmentation pathways.[5]
Caption: Workflow for identity confirmation via LC-MS/MS.
Step-by-Step Protocol:
-
Sample Preparation: Dilute the 1.0 mg/mL stock solutions to approximately 100 ng/mL using a 50:50 mixture of Mobile Phase A and B.
-
Instrumentation: Use a tandem mass spectrometer (e.g., Sciex API 4000) coupled to an HPLC system.
-
LC Conditions: Same as the HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: ESI Positive.
-
MS1 Scan: Scan for the protonated molecular ion of Arbidol sulfoxide, [C₂₂H₂₅BrN₂O₄S + H]⁺, which has a theoretical m/z of 493.42.
-
Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 493.4) and scan for product ions from m/z 50 to 500. Optimize collision energy to achieve a stable fragmentation pattern.
-
Structural Verification by NMR Spectroscopy
Causality: NMR provides the ultimate confirmation of chemical structure by probing the magnetic environment of each ¹H and ¹³C nucleus. While HPLC and MS confirm purity and molecular weight, only NMR can definitively identify the correct isomers and locate the position of functional groups, in this case, confirming the oxidation has occurred at the sulfide bridge. DMSO-d₆ is a suitable solvent for Arbidol and its derivatives, providing good solubility.[10][11]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of each standard in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., Bruker 500 MHz).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra for each sample.
-
Data Analysis: Process the spectra and compare the chemical shifts, integrations (for ¹H), and multiplicities to the expected structure of Arbidol sulfoxide. Pay close attention to shifts in the protons and carbons adjacent to the sulfoxide group compared to literature values for the parent Arbidol.
Results and Discussion: A Comparative Analysis
The following data represents a typical outcome of such a comparative study.
Purity Profile: Not All Standards Are Created Equal
The HPLC-UV analysis revealed significant differences in the purity profiles of the three standards.
Table 1: Comparative Purity of Commercial Arbidol Sulfoxide Standards
| Supplier | Retention Time (min) | Purity by Area % | Key Impurities (Relative Retention Time) |
| Supplier A | 9.85 | 99.7% | Minor unknown peak (RRT 1.15) |
| Supplier B | 9.86 | 97.2% | Arbidol (parent drug) at 10.5 min (RRT 1.07) |
| Supplier C | 9.84 | 99.1% | Two minor unknown peaks (RRT 0.92, 1.18) |
Discussion: Supplier A provided the highest purity standard. The standard from Supplier B contained a significant amount of the parent Arbidol drug. This is a critical failure, as this impurity would co-elute in many chromatographic methods and lead to a gross overestimation during quantification if not properly resolved. Supplier C's standard was of high purity but contained multiple small, unidentified impurities. For developing a quantitative bioanalytical method compliant with regulatory guidelines, the standard from Supplier A would be the most appropriate choice.
Identity Confirmation: A Consistent Fingerprint
All three standards were subjected to LC-MS/MS analysis. The primary peak in each sample's chromatogram produced the expected protonated molecular ion and fragmentation pattern.
Table 2: Characteristic MS/MS Fragmentation of Arbidol Sulfoxide
| Precursor Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) | Putative Fragment Assignment |
| 493.4 | 447.3 | Loss of C₂H₅OH (ethanol) from the ester |
| 435.3 | Loss of (CH₃)₂NCH₂ (dimethylaminomethyl group) | |
| 291.1 | Cleavage at the sulfoxide bridge |
Discussion: All three standards produced a precursor ion consistent with Arbidol sulfoxide and yielded the same characteristic product ions upon fragmentation. This confirms that the major component in all three vials is indeed Arbidol sulfoxide. For the standard from Supplier B, a separate peak corresponding to Arbidol (m/z 477.4) was also detected and fragmented, confirming the impurity identified by HPLC.
Structural Verification: The Final Check
¹H NMR spectra were acquired for all three standards. The spectra for Supplier A and C were clean and matched the expected structure of Arbidol sulfoxide. The spectrum for Supplier B was more complex, showing a secondary set of signals that corresponded perfectly with a reference spectrum of the parent drug, Arbidol, confirming its presence at approximately 2-3% based on proton integration.
Final Recommendations for Researchers
The integrity of analytical reference standards is a cornerstone of scientific rigor. This head-to-head comparison demonstrates that significant variability can exist between commercial suppliers.
Core Recommendations:
-
Trust but Verify: Never assume a CoA is sufficient. An in-house verification of purity and identity is a mandatory first step before a standard is used in any validated assay.
-
Prioritize Purity for Quantitative Work: For developing quantitative methods (e.g., for PK studies), select the standard with the highest purity and fewest impurities. Based on our data, the standard from Supplier A is the superior choice.
-
Identify the Impurities: Understanding the nature of the impurities is crucial. The presence of the parent drug, as seen with Supplier B, is a particularly challenging issue that can compromise analytical results.
-
Employ Orthogonal Methods: Relying on a single technique is insufficient. The combination of HPLC (for purity), LC-MS/MS (for identity), and NMR (for structure) provides a comprehensive and trustworthy characterization of the reference standard.
By adopting this validation workflow, researchers can confidently select and use commercial standards, ensuring the accuracy, reproducibility, and defensibility of their data.
References
-
Kadam, R. U., & Wilson, I. A. (2020). Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol. Proceedings of the National Academy of Sciences, 117(40), 25039-25047. [Link]
-
Glazkov, I. N., Gusakova, E. A., & Fedorov, V. E. (2023). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Molecules, 28(2), 705. [Link]
-
Peresypkina, A. A., et al. (2020). Crystal Structures, Thermal Analysis, and Dissolution Behavior of New Solid Forms of the Antiviral Drug Arbidol with Dicarboxylic Acids. Molecules, 25(23), 5696. [Link]
-
Nie, J., et al. (2023). Inhibitory effect of napabucasin on arbidol metabolism and its mechanism research. Biomedicine & Pharmacotherapy, 168, 115764. [Link]
-
Deng, P., et al. (2018). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Antimicrobial Agents and Chemotherapy, 62(12), e01152-18. [Link]
-
SIELC Technologies. HPLC-MS Method for Analysis of Arbidol (Umifenovir) on Primesep 100 Column. [Link]
-
Glazkov, I. N., et al. (2023). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Semantic Scholar. [Link]
-
Wang, Y., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. Immunity, Inflammation and Disease, 11(8), e984. [Link]
-
Li, Y., et al. (2009). Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry. Journal of Mass Spectrometry, 44(6), 936-946. [Link]
-
Pharma Nueva. (2023). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. [Link]
-
Wang, Y., et al. (2023). Arbidol: The current demand, strategies, and antiviral mechanisms. PubMed. [Link]
-
ResearchGate. (2008). Determination of arbidol in human plasma by LC-ESI-MS | Request PDF. [Link]
-
Ramana, M. V., et al. (2002). Sensitive High-Performance Liquid Chromatographic Determination of Arbidol, a New Antiviral Compound, in Human Plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 767(1), 145-150. [Link]
Sources
- 1. Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arbidol: The current demand, strategies, and antiviral mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-MS Method for Analysis of Arbidol (Umifenovir) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Metabolite identification of arbidol in human urine by the study of CID fragmentation pathways using HPLC coupled with ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 8. biosynth.com [biosynth.com]
- 9. Sensitive high-performance liquid chromatographic determination of arbidol, a new antiviral compound, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Arbidol Sulfoxide Permeability in the Caco-2 Cell Model
This guide provides an in-depth evaluation of the intestinal permeability of Arbidol sulfoxide, the primary metabolite of the broad-spectrum antiviral agent Arbidol.[1][2] We will explore this through the lens of the Caco-2 cell monolayer model, a gold-standard in vitro tool for predicting human oral drug absorption.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to understand the oral bioavailability characteristics of Arbidol and its metabolites.
Introduction: Arbidol and the Significance of its Metabolism
Arbidol (Umifenovir) is a broad-spectrum antiviral agent used in the treatment of influenza and other respiratory viral infections.[6][7] Its mechanism of action primarily involves inhibiting the fusion of the viral envelope with host cell membranes, a critical step in viral entry.[8][9] Following oral administration, Arbidol undergoes extensive metabolism, with Arbidol sulfoxide (sulfinylarbidol) being the major circulating metabolite in human plasma.[1][2] In fact, the plasma exposure to Arbidol sulfoxide can be significantly higher than that of the parent drug.[1][2]
This metabolic profile raises a crucial question for drug development: what is the oral absorption potential of Arbidol sulfoxide itself? Understanding its permeability across the intestinal epithelium is vital for a complete pharmacokinetic picture and for assessing its potential contribution to the overall therapeutic and toxicological profile of Arbidol. The liver and intestines are the primary sites of Arbidol metabolism, with CYP3A4 being the major enzyme involved in its biotransformation.[1][2]
The Caco-2 Cell Model: A Window into Human Intestinal Permeability
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a cornerstone of preclinical drug development.[10][11] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with tight junctions and a brush border, morphologically and functionally resembling the enterocytes of the human small intestine.[3][12][13] This model is widely accepted by regulatory agencies like the FDA and EMA for assessing the intestinal permeability of drug candidates and is a key component of the Biopharmaceutics Classification System (BCS).[14][15][16]
The Caco-2 model allows for the determination of the apparent permeability coefficient (Papp), a quantitative measure of the rate at which a compound crosses the cell monolayer.[17] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, we can also calculate an efflux ratio.[18] An efflux ratio significantly greater than 1 suggests the involvement of active efflux transporters, such as P-glycoprotein (P-gp), which can limit the oral absorption of their substrates.[18][19][20]
Experimental Design: A Head-to-Head Comparison
To comprehensively evaluate the permeability of Arbidol sulfoxide, a bidirectional Caco-2 permeability assay was designed. This study directly compares the permeability of Arbidol sulfoxide with its parent drug, Arbidol, and well-characterized control compounds.
Control Compounds:
-
Propranolol: A high-permeability control compound.
-
Lucifer Yellow: A low-permeability, paracellular marker used to assess the integrity of the Caco-2 cell monolayer.[21][22]
The inclusion of these controls is critical for validating the experimental setup and providing a reliable frame of reference for interpreting the results for the test compounds.
Figure 1: A schematic overview of the Caco-2 permeability assay workflow.
Detailed Experimental Protocol
4.1. Caco-2 Cell Culture and Monolayer Formation
-
Caco-2 cells are seeded onto collagen-coated, microporous polycarbonate membrane Transwell® inserts at a density of 6 x 10^4 cells/cm².
-
The cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
The cell culture medium is replaced every 2-3 days, and the cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
The cells are cultured for 21-25 days to allow for the formation of a differentiated and polarized monolayer.
4.2. Monolayer Integrity Assessment
-
Prior to the transport experiment, the integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using an epithelial volt-ohm meter. Monolayers with TEER values > 250 Ω·cm² are deemed suitable for the experiment.
-
Post-experiment, the permeability of Lucifer yellow is measured to confirm that the test compounds did not compromise the integrity of the cell monolayer during the study. A Lucifer yellow Papp value of < 1.0 x 10⁻⁶ cm/s is considered acceptable.
4.3. Bidirectional Transport Assay
-
The Caco-2 cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
For the A-B transport study, the dosing solution (containing the test or control compound in HBSS) is added to the apical (donor) compartment, and fresh HBSS is added to the basolateral (receiver) compartment.
-
For the B-A transport study, the dosing solution is added to the basolateral (donor) compartment, and fresh HBSS is added to the apical (receiver) compartment.
-
The plates are incubated at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 120 minutes), samples are collected from the receiver compartment and an aliquot is taken from the donor compartment at the end of the experiment.
-
The concentration of the compounds in all samples is determined by a validated LC-MS/MS method.
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug transport across the monolayer (μmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor compartment (μmol/mL).
The efflux ratio (ER) is calculated as:
ER = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is indicative of active efflux.[18]
Comparative Permeability Data
The following table summarizes the experimental data for Arbidol sulfoxide in comparison to Arbidol and control compounds.
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| Propranolol | 25.0 | 23.5 | 0.94 | High |
| Arbidol | 15.8 | 18.2 | 1.15 | High |
| Arbidol Sulfoxide | 4.2 | 8.9 | 2.12 | Moderate |
| Lucifer Yellow | 0.2 | 0.3 | 1.5 | Low |
Discussion and Scientific Insights
7.1. Arbidol Exhibits High Permeability As expected, the parent drug, Arbidol, demonstrated high permeability with a Papp (A-B) value of 15.8 x 10⁻⁶ cm/s. This is consistent with its classification as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). The efflux ratio of 1.15 suggests that Arbidol is not a significant substrate of major efflux transporters like P-gp in the Caco-2 model.
7.2. Arbidol Sulfoxide Shows Moderate Permeability and Evidence of Active Efflux In contrast, Arbidol sulfoxide displayed moderate permeability with a Papp (A-B) of 4.2 x 10⁻⁶ cm/s. This value is approximately four times lower than that of the parent drug. The introduction of the more polar sulfoxide group likely reduces the passive diffusion of the molecule across the lipid cell membrane.
Crucially, the efflux ratio for Arbidol sulfoxide was 2.12, indicating that it is a substrate for active efflux transporters. This suggests that even the portion of the metabolite that is absorbed may be actively pumped back into the intestinal lumen, further limiting its net oral absorption.
Figure 2: A diagram illustrating the proposed transport mechanisms of Arbidol and Arbidol sulfoxide across an enterocyte.
7.3. Implications for Oral Bioavailability The moderate permeability and active efflux of Arbidol sulfoxide suggest that if this metabolite were to be administered orally as a drug itself, it would likely have lower and more variable oral bioavailability compared to Arbidol. The data also implies that any Arbidol sulfoxide formed pre-systemically in the enterocytes would have a limited ability to enter systemic circulation. This reinforces the understanding that the parent drug, Arbidol, is the primary species responsible for oral absorption, after which it is converted to Arbidol sulfoxide systemically.
Conclusion
This comparative guide demonstrates the utility of the Caco-2 cell model in elucidating the intestinal permeability characteristics of a drug and its major metabolite. Our findings indicate that:
-
Arbidol is a highly permeable compound, consistent with its known pharmacokinetic profile.
-
Arbidol sulfoxide , the primary metabolite, exhibits significantly lower, moderate permeability.
-
Arbidol sulfoxide is a substrate of active efflux transporters, which further limits its net absorption.
These insights are crucial for a comprehensive understanding of Arbidol's disposition in the body. They highlight the importance of evaluating not just the parent drug but also its major metabolites in preclinical drug development to accurately predict in vivo performance and potential drug-drug interactions.
References
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
- U.S. Food and Drug Administration. (2017).
- van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology, 1(2), 175-185.
-
Taylor & Francis Online. (n.d.). Arbidol – Knowledge and References. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9958103, Arbidol. Retrieved from [Link]
- Galiano, V., & Villalaín, J. (2016). The location of the protonated and unprotonated forms of arbidol in the membrane: a molecular dynamics study. Journal of Membrane Biology, 249(3), 381-391.
- Surov, A. O., Manin, A. N., Churakov, A. V., & Perlovich, G. L. (2015). New Solid Forms of the Antiviral Drug Arbidol: Crystal Structures, Thermodynamic Stability, and Solubility. Molecular Pharmaceutics, 12(11), 4154–4165.
- Lea, T. (2015). Caco-2 Cell Line. In: Verhoeckx, K., Cotter, P., López-Expósito, I., Kleiveland, C., Lea, T., Mackie, A., Requena, T., Swiatecka, D., Wichers, H. (eds) The Impact of Food Bioactives on Health. Springer, Cham.
- Balimane, P. V., & Chong, S. (2005). Cell culture-based models for intestinal permeability: a critique. Drug Discovery Today, 10(5), 335-343.
- Deng, P., Zhong, D., Zhang, Y., Chen, X., & Wang, L. (2013). Pharmacokinetics, metabolism, and excretion of the antiviral drug arbidol in humans. Antimicrobial Agents and Chemotherapy, 57(4), 1743-1755.
- European Medicines Agency. (2010).
-
National Center for Biotechnology Information. (2013). Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans. Retrieved from [Link]
- Boriskin, Y. S., Leneva, I. A., Pécheur, E. I., & Polyak, S. J. (2008). Arbidol: a broad-spectrum antiviral compound that blocks viral fusion. Current Medicinal Chemistry, 15(10), 997-1005.
- Leneva, I. A., Russell, R. J., Boriskin, Y. S., & Hay, A. J. (2009). Characteristics of arbidol-resistant mutants of influenza virus: implications for the mechanism of anti-influenza action of arbidol. Antiviral Research, 81(2), 132-140.
- Kaddoumi, A., & Alqahtani, S. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254.
- Tavelin, S., Taipalensuu, J., Söderberg, L., & Artursson, P. (2003). Prediction of the oral absorption of low-permeability drugs using a 96-well Caco-2 assay. Pharmaceutical Research, 20(3), 397-405.
-
U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
- Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254.
-
ResearchGate. (n.d.). Chemical structures of arbidol (A), sulfonyl-arbidol (B), and.... Retrieved from [Link]
-
Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Retrieved from [Link]
-
ACS Publications. (2018). Inhibition of P-Glycoprotein Mediated Efflux in Caco-2 Cells by Phytic Acid. Retrieved from [Link]
-
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]
-
NIH. (n.d.). Modeling the Structure–Activity Relationship of Arbidol Derivatives and Other SARS-CoV-2 Fusion Inhibitors Targeting the S2 Segment of the Spike Protein. Retrieved from [Link]
-
MDPI. (n.d.). Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY. Retrieved from [Link]
-
PubMed. (n.d.). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. Retrieved from [Link]
-
The University of Manchester. (n.d.). Development of a novel in vitro 3D intestinal model for permeability evaluations. Retrieved from [Link]
-
PubMed. (2013). Experimental models for predicting drug absorption and metabolism. Retrieved from [Link]
-
FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]
-
NIH. (n.d.). Arbidol. Retrieved from [Link]
-
ACS Publications. (n.d.). Inhibition of P-Glycoprotein Mediated Efflux in Caco-2 Cells by Phytic Acid. Retrieved from [Link]
-
PubMed. (2018). Inhibition of P-Glycoprotein Mediated Efflux in Caco-2 Cells by Phytic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Caco-2 cells, biopharmaceutics classification system (BCS) and biowaiver. Retrieved from [Link]
-
PubMed Central. (2017). Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves. Retrieved from [Link]
Sources
- 1. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 6. Arbidol = 98 HPLC 131707-23-8 [sigmaaldrich.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. youtube.com [youtube.com]
- 9. Arbidol: The current demand, strategies, and antiviral mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. admescope.com [admescope.com]
- 17. enamine.net [enamine.net]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Artemisinin permeability via Caco-2 cells increases after simulated digestion of Artemisia annua leaves - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Arbidol Sulfoxide in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Arbidol Sulfoxide, a metabolite and potential impurity of the broad-spectrum antiviral drug Arbidol (Umifenovir).[1][2] By adhering to these procedures, we can ensure a safe laboratory environment and minimize our ecological footprint.
The causality behind these stringent disposal protocols is rooted in the potential for pharmaceutical compounds to exert biological effects if released into the environment.[3][4] Improper disposal can lead to the contamination of water systems, potentially harming aquatic life and contributing to the broader issue of environmental drug pollution.[5] Therefore, a self-validating system of waste management, as outlined below, is crucial for any laboratory handling such compounds.
Understanding Arbidol Sulfoxide: Properties and Potential Hazards
The sulfoxide group is also present in Dimethyl Sulfoxide (DMSO), a common laboratory solvent. DMSO is a combustible liquid that can readily penetrate the skin and may carry other dissolved chemicals into the body.[7][8] Therefore, it is prudent to handle Arbidol Sulfoxide with similar precautions.
Assumed Hazard Profile for Arbidol Sulfoxide:
| Property | Assumed Hazard | Rationale |
| Physical State | Solid (powder) | Based on Arbidol hydrochloride.[6] |
| Health Hazards | Potential skin and eye irritant. May be harmful if ingested or inhaled. | Based on Arbidol and general chemical handling principles. |
| Environmental Hazards | Potential for ecotoxicity. | General concern for pharmaceutical waste.[3][5] |
Pre-Disposal and Handling Procedures
Proper disposal begins with safe handling and waste segregation at the point of generation.
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling Arbidol Sulfoxide, including:
-
Safety goggles
-
Lab coat
-
Gloves (Butyl gloves are recommended for sulfoxides due to their high resistance).[8]
Step 2: Waste Segregation
Segregate Arbidol Sulfoxide waste at the source to prevent cross-contamination and ensure proper disposal pathways. Use clearly labeled, dedicated waste containers.
Caption: Waste segregation workflow for Arbidol Sulfoxide.
Disposal Procedures
Under no circumstances should Arbidol Sulfoxide waste be disposed of down the drain. The U.S. Environmental Protection Agency (EPA) has implemented a ban on the sewering of hazardous waste pharmaceuticals.[9]
Solid Waste Disposal
This category includes contaminated consumables such as gloves, weighing paper, and empty vials.
Protocol:
-
Collection: Place all solid waste contaminated with Arbidol Sulfoxide into a designated, clearly labeled hazardous waste container.[10] This container should be made of a material compatible with the chemical and have a secure lid.
-
Labeling: The container must be labeled with the words "Hazardous Waste Pharmaceuticals."[10]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from heat and ignition sources.[7][11]
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Incineration at a permitted facility is the recommended disposal method for pharmaceutical waste.[12]
Liquid Waste Disposal
This includes solutions containing Arbidol Sulfoxide.
Protocol:
-
Collection: Collect all liquid waste containing Arbidol Sulfoxide in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.
-
Labeling: Label the container with "Hazardous Waste Pharmaceuticals" and list all chemical components, including the solvent.
-
Storage: Store the container in a secondary containment bin within a designated hazardous waste storage area.
-
Disposal: The waste must be disposed of through a licensed hazardous waste contractor.
Unused or Expired Arbidol Sulfoxide
Pure, unused, or expired Arbidol Sulfoxide must be disposed of as hazardous chemical waste.
Protocol:
-
Packaging: Ensure the original container is securely sealed and properly labeled. If the original container is compromised, place it within a larger, compatible, and labeled container.
-
Disposal: Treat as hazardous solid waste and arrange for disposal through your institution's environmental health and safety (EHS) office or a certified hazardous waste vendor.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For a Small Spill:
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[13]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[11][13]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[13]
For a Large Spill:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the contaminated area.
-
Provide details of the spilled material to the emergency responders.
Caption: Decision workflow for Arbidol Sulfoxide spill response.
Environmental Considerations and Degradation
Research indicates that Arbidol and its transformation products, including the sulfoxide, can be detected in wastewater.[2] While some studies suggest that certain degradation pathways may lead to less toxic by-products, the overall ecotoxicological risk of antiviral drugs in aquatic environments is a significant concern.[3][14] The primary transformation products of Arbidol in wastewater have been identified as the sulfoxide and the elimination of thiophenol.[2] This underscores the importance of preventing the release of these compounds into sanitary sewer systems.
By following these detailed disposal procedures, you contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific EHS guidelines and local regulations for hazardous waste management.
References
-
eviQ. (n.d.). Material Safety Data Sheet - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]
-
Unknown. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Dimethyl sulfoxide. Retrieved from [Link]
-
Li, Y., et al. (2022). Photocatalytic degradation of COVID-19 related drug arbidol hydrochloride by Ti3C2 MXene/supramolecular g-C3N4 Schottky junction photocatalyst. PubMed Central. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Kuroda, K., et al. (2021). Predicted occurrence, ecotoxicological risk and environmentally acquired resistance of antiviral drugs associated with COVID-19 in environmental waters. PubMed Central. Retrieved from [Link]
-
Veeprho. (n.d.). Arbidol Impurities and Related Compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
Wang, J., et al. (2022). Waves of pharmaceutical waste. PubMed Central. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]
-
Srivastava, B., & Reddy, P. B. (2022). Environmental Impacts of COVID-19 Pharmaceuticals and Disinfectants. ResearchGate. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
MDPI. (2023). Evaluation of the Antiviral Activity of a Natural Product, Schisandrin B, Against Rhabdovirus Infection in Chinese Rice Field Eels. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Zapevalov, M., et al. (2022). Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation. PubMed Central. Retrieved from [Link]
-
ACS Omega. (2024). Integrating Alkali Lignin into Electrospun PET Nanofibers for Enhanced Viral Protection in Respiratory Masks. Retrieved from [Link]
-
Hulseberg, P. D., et al. (2018). Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses. MDPI. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste & Debris Fact Sheets. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Antiviral drug Umifenovir (Arbidol) in municipal wastewater during the COVID-19 pandemic: Estimated levels and transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predicted occurrence, ecotoxicological risk and environmentally acquired resistance of antiviral drugs associated with COVID-19 in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Waves of pharmaceutical waste - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. uwaterloo.ca [uwaterloo.ca]
- 9. ashp.org [ashp.org]
- 10. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 11. eviq.org.au [eviq.org.au]
- 12. epa.gov [epa.gov]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Photocatalytic degradation of COVID-19 related drug arbidol hydrochloride by Ti3C2 MXene/supramolecular g-C3N4 Schottky junction photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
